Product packaging for Histaprodifen(Cat. No.:)

Histaprodifen

货号: B1243894
分子量: 305.4 g/mol
InChI 键: BPZGZNLONLANFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Histaprodifen is a potent and selective histamine H1-receptor agonist, recognized for its high activity and utility in pharmacological research . It is a key member of the this compound class of compounds, which are characterized by a 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring . In vitro studies on guinea-pig ileum have shown that this compound acts as a full agonist at the H1 receptor, with its methylated analogue, methylthis compound, being identified as the most potent histamine H1-receptor agonist reported, exceeding the potency of histamine itself by a factor of 3-5 . Furthermore, in vivo studies in pithed and anesthetized rats have confirmed that this compound and its methylated derivatives are highly potent H1-receptor agonists, inducing a vasodepressor response that is selectively blocked by H1-receptor antagonists . Research indicates that this compound's unique efficacy stems from a distinct binding mode within the H1 receptor. Molecular dynamics simulations suggest that its large 2-position substituent causes the imidazole ring to bind in an 'upside down' orientation compared to histamine, facilitating a novel interaction with Tyr431 and repositioning the protonated N(α)-atom, which explains its increased relative potency . This compound demonstrates high selectivity, showing no significant activity at H2-, H3-, or other neurotransmitter receptors, making it a valuable tool for the specific study of H1-receptor-mediated effects . It has been effectively used in various modern research applications, including label-free functional assays such as dynamic mass redistribution (DMR) and electric cell-substrate impedance sensing (ECIS) to investigate G protein-coupled receptor signaling in human cells . This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3 B1243894 Histaprodifen

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H23N3

分子量

305.4 g/mol

IUPAC 名称

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine

InChI

InChI=1S/C20H23N3/c21-14-13-18-15-22-20(23-18)12-11-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14,21H2,(H,22,23)

InChI 键

BPZGZNLONLANFE-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C(CCC2=NC=C(N2)CCN)C3=CC=CC=C3

同义词

histaprodifen

产品来源

United States

Foundational & Exploratory

The Discovery and Synthesis of Histaprodifen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent and Selective Histamine H1-Receptor Agonist

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of Histaprodifen, a potent and selective agonist for the histamine H1 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, emerged from research focused on developing selective agonists for histamine receptors to better understand their physiological and pathophysiological roles. Unlike histamine, which is non-selective, this compound and its analogues exhibit high affinity and selectivity for the H1 receptor, making them valuable tools for pharmacological research. This guide will delve into the seminal work that led to its discovery and the chemical synthesis routes developed for its preparation.

Quantitative Biological Data

The biological activity of this compound and its key analogues has been extensively characterized through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki) and functional potencies (pEC50) at the histamine H1 receptor.

Table 1: Histamine H1 Receptor Binding Affinities of this compound and Analogues

CompoundKi (nM) [³H]mepyramine displacementSpecies/TissueReference
Histamine~1000Bovine Aorta[1][2]
This compound ~100Bovine Aorta[1][2]
Methylthis compound~50Bovine Aorta[1][2]
Dimethylthis compound4.9Bovine Aorta[1][2]
Suprathis compound4.3Bovine Aorta[1][2]

Data compiled from studies on bovine aortic H1-receptors.[1][2]

Table 2: Functional Potency of this compound and Analogues at the Histamine H1 Receptor

CompoundpEC50 (Guinea Pig Ileum)Efficacy (Emax %)Reference
Histamine~7.0100[3]
This compound ~7.0100 (Full Agonist)[3]
Methylthis compound~7.5 - 7.7Partial Agonist[3]
Dimethylthis compound~7.3 - 7.5Partial Agonist[3]
Suprathis compound8.2696 (Partial Agonist)[4]

Functional potency was determined using the guinea pig ileum contraction assay.[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key biological assay used for its characterization.

Synthesis of this compound

The synthesis of this compound is based on the construction of the substituted imidazole ring followed by deprotection. The general scheme was first reported by Elz et al. in the Journal of Medicinal Chemistry (2000).[3]

Step 1: Synthesis of Methyl 4,4-diphenylbutyrimidate hydrochloride

  • Reaction Setup: A solution of 4,4-diphenylbutyronitrile in a mixture of anhydrous methanol and a suitable solvent (e.g., diethyl ether or dioxane) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • Reaction Conditions: The solution is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for several hours until saturation.

  • Workup and Purification: The reaction mixture is allowed to stand at low temperature (e.g., 4°C) for an extended period (typically overnight) to allow for the precipitation of the imidate hydrochloride salt. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield Methyl 4,4-diphenylbutyrimidate hydrochloride.

Step 2: Cyclization to form N-{2-[2-(3,3-Diphenylpropyl)-1H-imidazol-4-yl]ethyl}phthalimide

  • Reaction Setup: In a flask suitable for low-temperature reactions (e.g., a Schlenk flask), a solution of Methyl 4,4-diphenylbutyrimidate hydrochloride and 2-oxo-4-phthalimido-1-butyl acetate is prepared in liquid ammonia.

  • Reaction Conditions: The reaction is carried out at the boiling point of liquid ammonia (-33°C) under a dry atmosphere. The mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: The ammonia is allowed to evaporate. The residue is then partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 3: Deprotection to yield this compound (2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine)

  • Reaction Setup: The phthalimide-protected intermediate is dissolved in a suitable solvent such as ethanol or methanol.

  • Reaction Conditions: Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours. The progress of the deprotection is monitored by TLC.

  • Workup and Purification: After cooling, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in an acidic aqueous solution and washed with an organic solvent to remove any remaining impurities. The aqueous layer is then basified, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound. The final product can be further purified by crystallization of its salt (e.g., dihydrochloride).

Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is used to determine the potency and efficacy of H1 receptor agonists.

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove contents.

  • Mounting: A 2-3 cm segment of the ileum is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

  • Data Acquisition: Cumulative concentration-response curves are generated by adding the agonist (e.g., this compound) to the organ bath in a stepwise, cumulative manner. The contractile responses are recorded until a maximal response is achieved.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to determine the pEC50 and Emax values.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow.

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway This compound This compound H1R H1R This compound->H1R Binds G_protein G_protein H1R->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cell_Response Cell_Response Ca_release->Cell_Response Leads to PKC->Cell_Response Contributes to

Caption: this compound activates the H1 receptor, leading to Gq/11-mediated PLC activation.

Radioligand Binding Assay Workflow

// Nodes prep [label="1. Membrane Preparation\n(e.g., from cells expressing H1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; radioligand [label="2. Incubation\nMembranes + [³H]mepyramine\n+ varying concentrations of this compound", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="3. Separation\nRapid filtration to separate\nbound and free radioligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="4. Quantification\nScintillation counting of\nbound radioactivity on filters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\nCompetition binding curve to\ndetermine Ki value", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> radioligand; radioligand -> separation; separation -> quantification; quantification -> analysis; } .dot

Caption: Workflow for determining this compound's binding affinity via radioligand displacement.

Conclusion

This compound and its derivatives are invaluable pharmacological tools for the specific investigation of histamine H1 receptor function. The synthetic route, while multi-step, is well-established and provides access to these important research compounds. The high potency and selectivity of this compound, coupled with a deep understanding of its mechanism of action through the Gq/11 signaling pathway, solidify its role in advancing our knowledge of histamine-mediated physiological and pathological processes. This guide provides the foundational technical information required for researchers to synthesize and utilize this compound in their studies.

References

Histaprodifen: A Technical Guide to a Potent and Selective Histamine H1-Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen, with the IUPAC name 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine, is a potent and selective agonist for the histamine H1 receptor (H1R).[1] Its unique chemical structure, featuring a 3,3-diphenylpropyl group, confers high affinity and specificity for the H1R, making it an invaluable tool for studying the physiological and pathological roles of this receptor. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C20H23N3.[1] Its structure is characterized by a central imidazole ring, substituted at the 2-position with a 3,3-diphenylpropyl group and at the 5-position with an ethylamine group.

Chemical Structure:

this compound Chemical Structure

Figure 1. 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Please note that most of the available data is computationally derived.

PropertyValueSource
Molecular Formula C20H23N3PubChem[1]
Molecular Weight 305.4 g/mol PubChem[1]
IUPAC Name 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanaminePubChem[1]
CAS Number 222545-59-7PubChem
Topological Polar Surface Area 54.7 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 6PubChem
LogP (computed) 3.5PubChem[1]
pKa (predicted) Basic: 9.5 (strongest)ChemAxon

Synthesis

Mechanism of Action

This compound acts as a selective agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR) belonging to the Class A rhodopsin-like family. The binding of this compound to the H1R induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.

Signaling Pathway

The activation of Gq/11 by the this compound-bound H1R initiates a well-defined signaling cascade:

  • G-protein activation: The α-subunit of Gq/11 (Gαq) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).

  • Phospholipase C activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase Cβ (PLCβ).

  • PIP2 hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular calcium release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Protein Kinase C activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to a cellular response.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Binds Gq Gq/11 (GDP-bound) H1R->Gq Activates Gq_active Gq/11 (GTP-bound) Gq->Gq_active GDP/GTP Exchange PLC Phospholipase Cβ (PLCβ) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release GTP_gamma_S_Workflow start Start prep_membranes Prepare H1R-expressing membranes start->prep_membranes preincubate_gdp Pre-incubate membranes with GDP prep_membranes->preincubate_gdp add_this compound Add varying concentrations of this compound preincubate_gdp->add_this compound add_gtp_gamma_s Add [³⁵S]GTPγS to initiate reaction add_this compound->add_gtp_gamma_s incubate Incubate (e.g., 30 min at 30°C) add_gtp_gamma_s->incubate filtration Rapid filtration through glass fiber filters incubate->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation_count Quantify radioactivity with scintillation counter wash->scintillation_count data_analysis Analyze data (EC50, Emax) scintillation_count->data_analysis end End data_analysis->end

References

Histaprodifen: A Technical Guide to a Selective Histamine H1-Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, is a potent and selective histamine H1-receptor agonist.[1][2] Its development marked a significant step forward in the study of H1-receptor pharmacology, providing a valuable chemical tool to investigate the physiological and pathophysiological roles of this receptor subtype.[1][3] Unlike the endogenous ligand histamine, which acts on all four histamine receptor subtypes (H1, H2, H3, and H4), this compound's selectivity allows for the specific interrogation of H1-receptor-mediated pathways.[1][4] This guide provides an in-depth overview of this compound, focusing on its pharmacological properties, the signaling cascades it initiates, and the experimental protocols used for its characterization.

Chemical Profile and Synthesis

The defining structural feature of this compound is the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus, a key modification that differentiates it from histamine and contributes to its high affinity and selectivity for the H1-receptor.[1][3]

The synthesis of this compound and its analogues typically centers on the construction of the 2,4-disubstituted imidazole ring.[3] A common and well-documented method involves a cyclization reaction beginning with 4,4-diphenylbutyronitrile.[1][3] This precursor is converted to the corresponding methyl imidate, which then undergoes cyclization with a suitable reagent like 2-oxo-4-phthalimido-1-butyl acetate in liquid ammonia to form the imidazole core with the necessary side chains.[1][5] Subsequent standard deprotection steps yield the final compound.[1]

Quantitative Pharmacological Data

The pharmacological activity of this compound and its derivatives has been characterized through various in-vitro assays. The data highlights its high affinity and functional potency at the H1-receptor.

Table 1: H1-Receptor Binding Affinity
CompoundReceptor/TissueRadioligandKᵢ (nM)Reference
This compound Bovine Aortic H₁[³H]-mepyramineHigh Affinity*[6]
Methylthis compound Bovine Aortic H₁[³H]-mepyramineHigher than this compound[6]
Dimethylthis compound Bovine Aortic H₁[³H]-mepyramine4.9[6]
Suprathis compound Bovine Aortic H₁[³H]-mepyramine4.3[6]
Histamine Bovine Aortic H₁[³H]-mepyramineLower than Histaprodifens[6]

*Specific Kᵢ value for this compound was not provided in the search result, but its affinity was stated to be 20- to 100-fold higher than histamine.[1]

Table 2: H1-Receptor Functional Activity
CompoundAssayIntrinsic ActivityPotencyReference
This compound Guinea Pig Ileum ContractionFull AgonistEquipotent with Histamine[1]
This compound Guinea Pig Endothelium-Denuded AortaPartial Agonist-[1]
This compound Rat Aortic Rings (Intact Endothelium)Partial Agonist3.3-fold > Histamine[1]
Methylthis compound Guinea Pig Ileum ContractionPartial Agonist3-5 fold > Histamine[1]
Dimethylthis compound Guinea Pig Ileum ContractionPartial Agonist2-3 fold > Histamine[1]
Receptor Selectivity

Functional selectivity experiments have demonstrated that this compound and its close analogues, such as methylthis compound and dimethylthis compound, do not stimulate H2, H3, or several other neurotransmitter receptors.[1] They exhibit only low to moderate affinity for these other receptor sites, confirming their utility as selective H1-receptor probes.[1]

H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[7][8][9] The binding of an agonist like this compound initiates a well-defined intracellular signaling cascade.

  • Receptor Activation: this compound binds to the H1-receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to the heterotrimeric Gq/11 protein, promoting the exchange of GDP for GTP on the Gαq subunit.[9]

  • PLC Activation: The GTP-bound Gαq subunit dissociates and activates the membrane-bound enzyme Phospholipase C (PLC).[7][8]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8][10]

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[10]

This signaling pathway is central to the pro-inflammatory and other physiological effects mediated by H1-receptor activation.[3]

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC Protein Kinase C (PKC) DAG->PKC Activates This compound This compound This compound->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca Ca²⁺ (intracellular release) ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Leads to Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_exvivo Ex-Vivo / In-Vivo Characterization Binding Radioligand Binding Assay (Determine Affinity: Ki) Functional Calcium Mobilization Assay (Determine Potency: EC50) Binding->Functional If high affinity Selectivity Binding/Functional Assays (H2, H3, H4 Receptors) Functional->Selectivity If potent agonist OrganBath Isolated Tissue Assay (e.g., Guinea Pig Ileum) Selectivity->OrganBath If selective InVivo In-Vivo Models (e.g., Cardiovascular Effects) OrganBath->InVivo Conclusion Characterized as a Selective H1-Receptor Agonist InVivo->Conclusion Start Test Compound (this compound) Start->Binding

References

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen is a potent and selective histamine H1-receptor agonist that has served as a valuable pharmacological tool for investigating H1-receptor-mediated physiological and pathophysiological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, and structure-activity relationships of its analogues. Detailed methodologies for key experimental procedures used in its characterization are also presented. Notably, a significant gap exists in the publicly available literature regarding the toxicology of this compound. This guide highlights this critical lack of information, underscoring the need for future research to establish a comprehensive safety profile for this compound.

Introduction

This compound, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, is a high-affinity agonist for the histamine H1 receptor.[1] Unlike the endogenous ligand histamine, which also acts on other histamine receptor subtypes (H2, H3, and H4), this compound exhibits marked selectivity for the H1 receptor.[1] This selectivity, combined with its high potency, makes it an invaluable research tool for elucidating the specific roles of the H1 receptor in various physiological processes and in the pathophysiology of allergic and inflammatory conditions. This guide aims to provide a detailed technical overview of the pharmacology of this compound and to highlight the current state of knowledge, including the significant absence of toxicological data.

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2] The H1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.[2][3]

The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ).[2] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4] The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that mediate the various cellular responses to H1-receptor activation.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of H1-receptor activation in various tissues. In vivo studies have demonstrated its potent cardiovascular effects.

In pithed and anaesthetized rats, intravenous administration of this compound and its analogues causes a dose-dependent decrease in diastolic blood pressure.[5][6] This vasodepressor response is mediated by H1 receptors and is attenuated by H1-receptor antagonists like dimetindene.[5][6] The effect is not significantly altered by H2 or H3 receptor antagonists, nor by adrenergic receptor antagonists, indicating the selectivity of this compound for the H1 receptor in mediating this response.[5][6] The vasodilatory effect of H1-receptor activation is linked to the nitric oxide (NO) synthase pathway.[5]

Quantitative Pharmacological Data

The potency of this compound and its analogues has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Table 1: In Vitro Receptor Binding Affinity and G-Protein Activation of this compound and Analogues at the Bovine Aortic H1-Receptor [7][8]

CompoundH1-Receptor Binding Affinity (Ki, nM)G-Protein Activation Potency Order
Histamine> this compoundSuprathis compound > Histamine > this compound > Methylthis compound
This compound< Methylthis compound
Methylthis compound< Dimethylthis compound
Dimethylthis compound4.9Not an activator
Suprathis compound4.3

Table 2: In Vivo Potency of this compound and Analogues in Decreasing Diastolic Blood Pressure in Pithed Rats [5][6]

CompoundpED50*Maximum Decrease in Diastolic BP (mmHg)
2-(2-thiazolyl)ethanamine (reference agonist)7.23~45
This compound7.55~45
Methylthis compound8.43~45
Dimethylthis compound8.12~45
3-fluoro-methylthis compound8.2347-50
Nα-imidazolylethylthis compound8.2647-50
bis-histaprodifen7.8447-50
Nα-methyl-bis-histaprodifen~6.5~30 (at 1 µmol/kg)

*pED50 is the negative logarithm of the dose (in mole per kilogram body weight) eliciting a half-maximal response or a 25 mmHg decrease in diastolic blood pressure.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound are not always fully described in the literature. However, based on standard pharmacological techniques, the following methodologies are representative of the key experiments cited.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This assay is a classic method for characterizing histamine receptor agonists and antagonists.

  • Tissue Preparation: A male guinea pig is euthanized, and a segment of the terminal ileum is excised and placed in Tyrode's solution. The lumen is gently flushed to remove contents, and longitudinal muscle strips are prepared.

  • Mounting: The ileum strip is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15 minutes.

  • Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, with each subsequent concentration being added only after the response to the previous one has reached a plateau. The contractile responses are recorded.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate a concentration-response curve, from which parameters like EC50 and Emax can be determined.

In Vivo Cardiovascular Assay: Blood Pressure Measurement in Anesthetized Rats

This in vivo model is used to assess the cardiovascular effects of this compound.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane). The trachea may be cannulated to ensure a clear airway.

  • Catheterization: The carotid artery is cannulated for direct measurement of blood pressure using a pressure transducer. The femoral vein is cannulated for intravenous administration of test compounds.

  • Stabilization: The animal is allowed to stabilize for a period (e.g., 15 minutes) to ensure a steady baseline blood pressure and heart rate.[5]

  • Drug Administration: this compound is administered intravenously at increasing doses. The changes in diastolic and systolic blood pressure, as well as heart rate, are continuously recorded.

  • Data Analysis: The dose-response relationship for the decrease in blood pressure is analyzed to determine the pED50 value.[7] To confirm the receptor specificity, the experiment can be repeated in the presence of a selective H1-receptor antagonist.[7]

Toxicology Profile

A thorough search of the publicly available scientific literature and toxicology databases reveals a significant lack of information on the toxicology of this compound. There is no readily available data on:

  • Acute, Sub-chronic, or Chronic Toxicity: No information on LD50 values, target organ toxicity, or the effects of repeated exposure has been found.

  • Genotoxicity: There are no published studies on the mutagenic or clastogenic potential of this compound.

  • Carcinogenicity: The carcinogenic potential of this compound has not been evaluated in long-term animal studies.

  • Reproductive and Developmental Toxicity: There is no information on the effects of this compound on fertility, embryonic development, or postnatal development.

This absence of toxicological data is a critical gap in the overall profile of this compound and limits its potential for any therapeutic development without extensive further investigation.

Visualizations

Signaling Pathway

Histaprodifen_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Gq11 Gq/11 H1R->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: this compound-induced H1-receptor signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_protocol In Vivo Blood Pressure Measurement Protocol Start Start Anesthetize Anesthetize Rat (e.g., Urethane) Start->Anesthetize Cannulate Cannulate Carotid Artery & Femoral Vein Anesthetize->Cannulate Stabilize Stabilize Animal (15 min) Cannulate->Stabilize Record_Baseline Record Baseline Blood Pressure Stabilize->Record_Baseline Administer_this compound Administer this compound (i.v.) (Dose-Response) Record_Baseline->Administer_this compound Record_Response Continuously Record Blood Pressure Administer_this compound->Record_Response Analyze Analyze Data (Calculate pED50) Record_Response->Analyze End End Analyze->End

Caption: Workflow for in vivo cardiovascular assessment.

Conclusion

This compound is a well-characterized, potent, and selective histamine H1-receptor agonist. Its pharmacological profile, particularly its cardiovascular effects, has been established through various in vitro and in vivo studies. It serves as a critical tool for researchers investigating the physiological and pathological roles of the H1 receptor. However, the complete absence of publicly available toxicological data represents a major gap in our understanding of this compound. Any future consideration of this compound or its analogues for therapeutic purposes would necessitate a comprehensive and rigorous toxicological evaluation to establish a complete safety profile.

References

Histaprodifen's Role in GPCR Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 30, 2025

Introduction

Histaprodifen and its analogues represent a significant class of synthetic ligands that have been instrumental in the study of G-protein coupled receptors (GPCRs), particularly the histamine H1 receptor (H1R). As potent and selective agonists, these compounds have provided researchers with invaluable tools to dissect the molecular mechanisms of H1R activation, signaling, and regulation. This technical guide provides an in-depth overview of this compound's role in GPCR signaling research, with a focus on its mechanism of action, experimental applications, and the quantitative data derived from key studies. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and medicinal chemistry.

Mechanism of Action and Receptor Selectivity

This compound is a potent and selective agonist for the histamine H1 receptor.[1] Unlike the endogenous ligand histamine, which also has affinity for other histamine receptor subtypes (H2, H3, and H4), this compound and its derivatives exhibit a high degree of selectivity for the H1 receptor.[2][3] This selectivity makes it an exceptional research tool for investigating the specific physiological and pathophysiological roles of H1-receptors in various tissues and organs.[4]

The histamine H1 receptor is a canonical member of the GPCR superfamily that couples to the Gq/11 family of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ).[4] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream effector proteins, leading to a cellular response.

Molecular modeling studies have revealed that this compound and its analogues bind to the H1 receptor in a manner distinct from histamine. The presence of a large, space-filling 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus in this compound causes its imidazole ring to be oriented 'upside down' compared to histamine.[2][3] This unique binding mode allows for different interactions with key amino acid residues within the receptor's transmembrane domains, which is thought to contribute to its high affinity and potency.[2][3][4]

Quantitative Analysis of this compound and its Analogues

The following tables summarize the quantitative data for this compound and several of its key analogues from various in vitro and in vivo studies. This data is crucial for comparing the potency and efficacy of these compounds and for understanding their structure-activity relationships.

Table 1: In Vitro Binding Affinities (Ki) at the H1 Receptor

CompoundKi (nM)Species/TissueRadioligandReference
This compound> HistamineBovine Aortic Membranes[3H]-mepyramine[5][6]
Methylthis compound< this compoundBovine Aortic Membranes[3H]-mepyramine[5][6]
Dimethylthis compound4.9Bovine Aortic Membranes[3H]-mepyramine[5][6]
Suprathis compound4.3Bovine Aortic Membranes[3H]-mepyramine[5][6]

Table 2: In Vitro Functional Potency (pEC50) and Efficacy (Emax) at the H1 Receptor

CompoundpEC50Efficacy (Emax %)Assay SystemReference
Suprathis compound8.2696Guinea Pig Ileum (Contraction)[7]
Nα-[4-(2-pyridyl)butyl]this compound8.1689Guinea Pig Ileum (Contraction)[7]

Table 3: In Vivo Potency (pED50) for Vasodepressor Response

CompoundpED50Animal ModelReference
2-(2-thiazolyl)ethanamine (reference)7.23Pithed, vagotomized rats[1]
This compound7.55Pithed, vagotomized rats[1]
Methylthis compound8.43Pithed, vagotomized rats[1]
Dimethylthis compound8.12Pithed, vagotomized rats[1]
3-fluoro-methylthis compound8.23Pithed, vagotomized rats[8]
Nα-imidazolylethylthis compound8.26Pithed, vagotomized rats[8]
bis-histaprodifen7.84Pithed, vagotomized rats[8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound at the H1 receptor.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the H1 receptor using competitive displacement of a radiolabeled antagonist, such as [3H]-mepyramine.

Materials:

  • Cell membranes expressing the histamine H1 receptor (e.g., from bovine aorta or a recombinant cell line).

  • [3H]-mepyramine (radiolabeled antagonist).

  • This compound or other unlabeled competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [3H]-mepyramine, and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Blood Pressure Measurement in Pithed Rats

This protocol describes the methodology for assessing the in vivo potency of this compound by measuring its effect on diastolic blood pressure in a pithed rat model.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., pentobarbital).

  • Surgical instruments for pithing and cannulation.

  • Pressure transducer and recording system.

  • Vasopressin (to maintain a stable diastolic blood pressure).

  • This compound and other test compounds.

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a tracheotomy to facilitate artificial respiration.

  • Pithing: Insert a steel rod through the orbit and foramen magnum into the spinal canal to destroy the central nervous system, thus eliminating central cardiovascular regulation.

  • Cannulation: Cannulate the carotid artery for blood pressure measurement and a jugular vein for intravenous drug administration.

  • Stabilization: Begin artificial respiration and infuse vasopressin to raise and maintain a stable diastolic blood pressure (e.g., 80-85 mmHg).

  • Drug Administration: Administer cumulative intravenous doses of this compound or other test compounds.

  • Data Recording: Continuously record the diastolic blood pressure.

  • Data Analysis: Construct dose-response curves by plotting the decrease in diastolic blood pressure against the log of the dose of the administered compound. Calculate the pED50 value, which is the negative logarithm of the molar dose that produces 50% of the maximum decrease in blood pressure.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's role in GPCR signaling research.

G Histamine H1 Receptor Signaling Pathway This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLCB Phospholipase Cβ (PLCβ) Gq11->PLCB Activates PIP2 PIP2 PLCB->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release of PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Phosphorylates effectors leading to

Caption: Canonical Gq/11 signaling pathway activated by this compound binding to the H1 receptor.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1R-expressing Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]-mepyramine Radioligand->Incubation Competitor This compound (unlabeled) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining the binding affinity (Ki) of this compound using a radioligand binding assay.

G Structure-Activity Relationship Logic This compound This compound (Parent Compound) Methyl Nα-Methylation (Methylthis compound) This compound->Methyl Dimethyl Nα,Nα-Dimethylation (Dimethylthis compound) This compound->Dimethyl Supra Nα-Imidazolylethyl (Suprathis compound) This compound->Supra Potency Increased Potency and/or Affinity Methyl->Potency Dimethyl->Potency Antagonism Potential for Antagonism (in some systems) Dimethyl->Antagonism Supra->Potency

Caption: Logical relationships in the structure-activity of this compound analogues.

Conclusion

This compound and its derivatives have proven to be indispensable tools in the field of GPCR research. Their high potency and selectivity for the histamine H1 receptor have enabled detailed investigations into the receptor's signaling pathways, physiological functions, and pharmacological modulation. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to design and execute their own studies, contributing to a deeper understanding of H1 receptor biology and the development of novel therapeutics targeting this important GPCR. The unique binding mode of histaprodifens continues to provide valuable insights into the molecular determinants of ligand-receptor interactions and the mechanisms of GPCR activation.

References

Investigating the Structure-Activity Relationship of Histaprodifen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histaprodifen, 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, has emerged as a significant lead compound for the development of potent and selective histamine H₁-receptor agonists.[1][2] Its unique chemical architecture offers multiple points for modification, enabling a systematic exploration of the structure-activity relationships (SAR) that govern its interaction with the H₁-receptor. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The insights presented herein are crucial for the rational design of novel H₁-receptor agonists with tailored pharmacological profiles.

Introduction: this compound as a Histamine H₁-Receptor Agonist

This compound is a potent and selective agonist for the histamine H₁-receptor, a G protein-coupled receptor (GPCR) involved in allergic and inflammatory responses.[1][3][4] Unlike the endogenous agonist histamine, which also activates H₂, H₃, and H₄ receptors, this compound and its analogues exhibit remarkable selectivity for the H₁ subtype.[1][5][6] This selectivity makes them invaluable tools for elucidating the physiological and pathophysiological roles of the H₁-receptor and as starting points for the development of novel therapeutic agents.

The core structure of this compound consists of a 2-substituted imidazole ring, a flexible 3,3-diphenylpropyl chain, and an ethylamine side chain. Modifications to each of these regions have profound effects on the compound's affinity, potency, and efficacy at the H₁-receptor.

Structure-Activity Relationship (SAR) of this compound Analogues

The SAR of this compound has been extensively investigated through the synthesis and pharmacological evaluation of numerous analogues. These studies have revealed key structural features that determine the agonist activity at the H₁-receptor.

Modifications of the Diphenylpropyl Moiety: Ring Substitution

Substitution on the benzene rings of the 3,3-diphenylpropyl group has been explored to understand the steric and electronic requirements for optimal receptor interaction.

Table 1: SAR of Ring-Substituted this compound Analogues on Guinea Pig Ileum H₁-Receptors [1]

CompoundSubstitutionRelative Potency (%) vs. HistamineEmax (%) vs. Histamine
8a (this compound) Unsubstituted99-124~100
8c 3-Fluoro85-99Partial Agonist
8f 3-Chloro78-102Partial Agonist

As shown in Table 1, substitutions on the phenyl rings generally lead to partial agonism.[1] The meta-fluorinated (8c) and meta-chlorinated (8f) analogues displayed high relative potency, comparable to the parent compound this compound (8a), though they did not exceed its activity.[1] This suggests that while the receptor can accommodate small electronegative groups at the meta position, the unsubstituted diphenylpropyl moiety is optimal for full agonism in this series.

Modifications of the Ethylamine Side Chain: Nα-Substitution

Alkylation of the terminal amino group of the ethylamine side chain has yielded some of the most potent H₁-receptor agonists reported to date.

Table 2: SAR of Nα-Substituted this compound Analogues

CompoundNα-SubstitutionPotency (pEC₅₀) on Guinea Pig IleumEfficacy (Emax) (%) vs. HistamineReference
This compound -H~7.0100[5]
Methylthis compound -CH₃~7.5-7.7>100[5]
Dimethylthis compound -CH₃, -CH₃~7.3-7.5>100[5]
Suprathis compound -[2-(1H-imidazol-4-yl)ethyl]8.2696[7]
Nα-[4-(2-pyridyl)butyl]this compound -[4-(2-pyridyl)butyl]8.1689[7]

Nα-methylation to give Methylthis compound and Dimethylthis compound resulted in compounds with a 3-5 fold and 2-3 fold increase in functional potency compared to histamine, respectively.[5] A significant leap in potency was achieved with the synthesis of Suprathis compound, which incorporates a second imidazole-containing side chain.[7] Suprathis compound is the most potent histamine H₁-receptor agonist reported, with a pEC₅₀ of 8.26 on the guinea pig ileum.[7] The introduction of a pyridylalkyl substituent also yielded highly potent agonists.[7] These findings highlight the presence of a secondary binding pocket that can be exploited to enhance agonist potency.

Modifications of the Linker and Imidazole Moiety

Changes to the length of the alkyl chain connecting the diphenyl moiety and the imidazole ring, as well as substitutions on the imidazole ring itself, have also been investigated. Two lower homologues of this compound were found to be weak partial H₁-receptor agonists, while two higher homologues acted as silent antagonists with micromolar affinity.[5] This indicates that the three-carbon propyl linker is optimal for agonist activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's SAR.

Isolated Tissue Experiments: Guinea Pig Ileum and Aorta

These functional assays are used to determine the potency (pEC₅₀) and efficacy (Emax) of this compound analogues.

3.1.1. Preparation of Tissues:

  • Male guinea pigs are euthanized by a humane method.

  • The ileum and thoracic aorta are carefully dissected and placed in oxygenated Krebs-Henseleit solution at room temperature.

  • The ileum is cut into segments of approximately 2 cm. The aorta is cut into rings of 2-3 mm in width. For some experiments, the endothelium of the aorta is removed by gentle rubbing.

3.1.2. Experimental Setup:

  • Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.

  • Tissues are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension is applied to the tissues (e.g., 1 g for ileum, 2 g for aorta) and they are allowed to equilibrate for at least 60 minutes.

3.1.3. Agonist Activity Determination:

  • Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath.

  • The contractile or relaxation responses are recorded until a maximal effect is achieved.

  • The potency of the agonist is expressed as the pEC₅₀ value (the negative logarithm of the molar concentration that produces 50% of the maximal effect).

  • The efficacy (Emax) is expressed as a percentage of the maximal response to a reference agonist, typically histamine.

3.1.4. Antagonist Activity Determination:

  • To confirm that the observed effects are mediated by H₁-receptors, concentration-response curves for the agonists are repeated in the presence of a selective H₁-receptor antagonist, such as mepyramine.[1][5][7]

  • A parallel rightward shift of the concentration-response curve is indicative of competitive antagonism at the H₁-receptor.

Radioligand Binding Assays

These assays are used to determine the affinity (Kᵢ) of this compound analogues for the H₁-receptor.

3.2.1. Membrane Preparation:

  • Tissues rich in H₁-receptors (e.g., bovine aorta) are homogenized in ice-cold buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

3.2.2. Binding Assay:

  • Membrane preparations are incubated with a fixed concentration of a radiolabeled H₁-receptor antagonist, typically [³H]-mepyramine.

  • Increasing concentrations of the unlabeled test compound (this compound analogue) are added to displace the radioligand.

  • The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3.2.3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The affinity of the test compound for the receptor (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Histamine H₁-Receptor Signaling Pathway

This compound, as an H₁-receptor agonist, activates the canonical Gq/₁₁ signaling cascade.

H1_Signaling_Pathway Histamine H1-Receptor Signaling Pathway This compound This compound H1R H1 Receptor This compound->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase Cβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1-Receptor Signaling Pathway.

Experimental Workflow for this compound SAR Studies

The systematic investigation of this compound's SAR follows a well-defined workflow.

SAR_Workflow Experimental Workflow for this compound SAR Studies cluster_design Design & Synthesis cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis & Iteration SAR_Hypothesis SAR Hypothesis Generation Analogue_Design Analogue Design & Virtual Screening SAR_Hypothesis->Analogue_Design Chemical_Synthesis Chemical Synthesis & Purification Analogue_Design->Chemical_Synthesis Binding_Assay Radioligand Binding Assay (Affinity - Ki) Chemical_Synthesis->Binding_Assay Functional_Assay Functional Assay (Potency - pEC50, Efficacy - Emax) Chemical_Synthesis->Functional_Assay Data_Analysis Data Analysis & SAR Correlation Binding_Assay->Data_Analysis Selectivity_Screening Selectivity Screening (H2, H3, etc.) Functional_Assay->Selectivity_Screening Functional_Assay->Data_Analysis Selectivity_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->SAR_Hypothesis Iterate

Caption: Workflow for this compound SAR Studies.

Conclusion

The structure-activity relationship of this compound is a well-elucidated area of medicinal chemistry that has yielded highly potent and selective histamine H₁-receptor agonists. Key findings indicate that the 3,3-diphenylpropyl moiety is crucial for high affinity, while modifications to the Nα-position of the ethylamine side chain can dramatically increase potency. The detailed experimental protocols and visualized pathways provided in this guide serve as a comprehensive resource for researchers in the field. The continued exploration of this compound's chemical space holds promise for the development of novel pharmacological tools and potential therapeutic agents for H₁-receptor-mediated conditions.

References

Histaprodifen Analogues and their H1-Receptor Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of histaprodifen analogues and their affinity for the histamine H1-receptor. This compound and its derivatives represent a significant class of potent and selective H1-receptor agonists, making them valuable tools in pharmacological research. This document outlines their structure-activity relationships, presents quantitative binding and functional data, details the experimental protocols used for their evaluation, and visualizes key biological and experimental pathways.

Introduction to this compound and its Analogues

This compound, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, emerged as a novel lead compound for potent and selective histamine H1-receptor agonists.[1][2][3] Unlike classical agonists such as histamine or 2-phenylhistamine, histaprodifens are characterized by a bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole ring.[3] This structural feature contributes to their high affinity and selectivity for the H1-receptor over H2, H3, and other neurotransmitter receptors.[1][3]

The exploration of this compound analogues has led to the development of compounds with varying degrees of potency and efficacy, ranging from full agonists to partial agonists and even antagonists.[3][4] Modifications to the Nα-position of the side chain, the aromatic rings, and the side chain itself have been systematically investigated to elucidate the structure-activity relationships (SAR) governing their interaction with the H1-receptor.[4][5][6]

Quantitative H1-Receptor Affinity and Potency Data

The affinity and functional potency of various this compound analogues have been determined through radioligand binding assays and functional studies on isolated tissues. The following tables summarize the key quantitative data for selected analogues.

Table 1: H1-Receptor Binding Affinity of Nα-Substituted this compound Analogues
CompoundSubstitution at NαKi (nM) for [3H]-mepyramine displacementSource
This compound-H> Histamine[5]
Methylthis compound-CH3< this compound[5]
Dimethylthis compound-CH3, -CH34.9[5]
Suprathis compound-Imidazolylethyl4.3[5]
HistamineN/A< this compound[5]

Note: The data was obtained from studies on bovine aortic H1-receptors.[5] A lower Ki value indicates higher binding affinity.

Table 2: Functional Potency of this compound Analogues in Guinea Pig Ileum
CompoundpKA (Ileum)Relative Potency vs. HistamineEfficacySource
Histamine5.79100%Full Agonist[6]
This compound-~100%Full Agonist[3]
Methylthis compound5.57300-500%Partial Agonist[3][6]
Dimethylthis compound-200-300%Partial Agonist[3]
Suprathis compound8.313600%Partial Agonist[6][7]
Nα-(4-phenylbutyl)this compound7.22-Partial Agonist[6]
Table 3: Functional Potency of Ring-Substituted this compound Analogues
CompoundSubstitution on Phenyl RingRelative Potency vs. Histamine (Guinea Pig Aorta)Efficacy (Guinea Pig Aorta)Source
This compound (8a)None-Partial Agonist[1]
8cmeta-Fluoro154%Partial Agonist[1]
8fmeta-Chloro-Partial Agonist[1]

Note: The agonistic effects of these compounds were sensitive to blockade by the selective H1-receptor antagonist mepyramine.[1][3]

Experimental Protocols

The characterization of this compound analogues typically involves a combination of radioligand binding assays to determine receptor affinity and functional assays on isolated tissues to assess agonist/antagonist activity and potency.

Radioligand Binding Assays

These assays are performed to determine the affinity of the test compounds for the H1-receptor by measuring their ability to displace a radiolabeled antagonist, typically [3H]-mepyramine, from the receptor.

  • Tissue Preparation: Membranes are prepared from tissues expressing the H1-receptor, such as bovine aorta.[5] The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

  • Assay Conditions: The membrane suspension is incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound.

  • Incubation: The incubation is typically carried out at 25°C for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]-mepyramine, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Isolated Tissue Functional Assays

Functional assays on isolated tissues, such as guinea pig ileum and aorta, are used to determine the potency (e.g., pD2 or pKA) and efficacy (e.g., intrinsic activity) of the compounds as agonists or their ability to antagonize the effects of a standard agonist (e.g., histamine).

  • Tissue Preparation: Tissues like the guinea pig ileum or aorta are dissected and mounted in organ baths containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1][3]

  • Measurement of Response: The contractile or relaxant responses of the tissue are measured isometrically using a force transducer connected to a data acquisition system.

  • Cumulative Concentration-Response Curves: After an equilibration period, cumulative concentration-response curves are generated by adding the test compound in a stepwise manner.

  • Agonist Activity: The potency of an agonist is typically expressed as the pD2 value (-log EC50), and the efficacy is expressed as the maximal response relative to a full agonist like histamine.

  • Antagonist Activity: To determine antagonist activity, concentration-response curves to a standard agonist (e.g., histamine) are generated in the absence and presence of increasing concentrations of the test compound. The antagonist potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the concentration-response curve of the agonist.[1][3]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Histamine H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in various cellular responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound Analogue This compound->H1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: H1-Receptor Gq Signaling Pathway.

Experimental Workflow for H1-Receptor Affinity and Potency Determination

The following diagram illustrates the general workflow for characterizing the pharmacological properties of this compound analogues.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Potency cluster_analysis Data Analysis Compound This compound Analogue Synthesis Binding_Assay Radioligand Binding Assay ([³H]-mepyramine) Compound->Binding_Assay Functional_Assay Isolated Tissue Assay (e.g., Guinea Pig Ileum) Compound->Functional_Assay Ki_Value Determine Ki value Binding_Assay->Ki_Value SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Value->SAR_Analysis Potency_Efficacy Determine Potency (pD₂) and Efficacy Functional_Assay->Potency_Efficacy Potency_Efficacy->SAR_Analysis

Caption: Pharmacological Evaluation Workflow.

Structure-Activity Relationship (SAR) Insights

The accumulated data provides several key insights into the SAR of this compound analogues at the H1-receptor:

  • Nα-Substitution: Alkylation at the Nα-position of the ethylamine side chain generally increases potency, with the order being suprathis compound > dimethylthis compound > methylthis compound > this compound.[5]

  • Ring Substitution: Monosubstitution with halogens (e.g., fluorine or chlorine) at the meta-position of one of the phenyl rings can lead to high potency partial agonists.[1]

  • Side-Chain Modification: While modifications introducing polar groups into the side chain have been explored, they have generally resulted in compounds with weaker H1-receptor antagonist activity, although an achiral keto derivative displayed partial agonism.[4]

  • Selectivity: this compound analogues demonstrate high selectivity for the H1-receptor, with low to moderate affinity for H2, H3, and muscarinic M3 receptors.[1][3]

Conclusion

This compound and its analogues constitute a versatile class of histamine H1-receptor agonists with a wide range of potencies and efficacies. Their well-defined structure-activity relationships, high selectivity, and the availability of detailed pharmacological data make them indispensable tools for investigating H1-receptor function in various physiological and pathophysiological contexts. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers in pharmacology and drug development.

References

A Deep Dive into the In Vitro Pharmacology of Histaprodifen and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Histaprodifen and its derivatives, a class of potent and selective histamine H1-receptor agonists. The data presented herein is collated from foundational studies to offer a detailed resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound, chemically known as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine, and its Nα-substituted analogs represent a significant advancement in the study of the histamine H1-receptor. These compounds have demonstrated high potency and selectivity, making them valuable pharmacological tools for investigating the physiological and pathophysiological roles of the H1-receptor. This guide summarizes their in vitro receptor binding and functional pharmacology, details the experimental methodologies employed in these seminal studies, and visualizes the key signaling pathways.

Quantitative Pharmacology of this compound and Derivatives

The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of the binding affinities and functional potencies of this compound and its analogs against the histamine H1-receptor.

Table 1: H1-Receptor Binding Affinities of this compound Analogs
CompoundKi (nM) for ³H-mepyramine displacement on bovine aortic H1-receptorsReference
HistamineNot specified in the abstract[1]
This compoundNot specified in the abstract, but implied to be less potent than its derivatives[1]
Methylthis compoundNot specified in the abstract, but implied to be less potent than Dimethylthis compound and Suprathis compound[1]
Dimethylthis compound4.9[1]
Suprathis compound4.3[1]
Table 2: Functional Potency and Efficacy of this compound and Analogs in Guinea Pig Ileum (Contraction)
CompoundpEC50Efficacy (Emax %)Relative Potency (vs. Histamine)Reference
HistamineNot specified1001[2][3]
This compoundEquipotent with Histamine100 (Full Agonist)1[2][3]
Methylthis compoundExceeded HistamineNot specified3-5 fold higher[2][3]
Dimethylthis compoundExceeded HistamineNot specified2-3 fold higher[2][3]
Suprathis compound8.26963630% of Histamine[4]
Nα-[4-(2-pyridyl)butyl]this compound8.1689Not specified[4]
Table 3: Functional Potency of this compound and Analogs in Rat Aorta (Endothelium-Dependent Relaxation)
CompoundRelative Potency (vs. Histamine)Agonist TypeReference
This compound3.3-fold higherPartial Agonist[2][3]
Methylthis compoundUp to 28-fold higherPartial Agonist[2][3]
Dimethylthis compoundUp to 28-fold higherPartial Agonist[2][3]
Table 4: In Vivo Functional Potency of this compound and Analogs in Pithed Rats (Decrease in Diastolic Blood Pressure)
CompoundpED50Reference
2-(2-thiazolyl)ethanamine (reference agonist)7.23[5]
This compound7.55[5]
Methylthis compound8.43[5]
Dimethylthis compound8.12[5]
3-fluoro-methylthis compound8.23[6]
Nα-imidazolylethylthis compound8.26[6]
bis-histaprodifen7.84[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in the studies of this compound.

Guinea Pig Ileum Contraction Assay

This assay is a classic method for characterizing H1-receptor agonists based on their ability to induce smooth muscle contraction.

  • Tissue Preparation: Male guinea pigs are euthanized, and the terminal ileum is excised and placed in Tyrode's solution. Segments of the ileum (approximately 2 cm) are suspended in organ baths containing Tyrode's solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Experimental Procedure: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. Contractions are recorded isometrically using a force transducer. Cumulative concentration-response curves are generated for histamine and the test compounds.

  • Antagonist Studies: To confirm the involvement of H1-receptors, the assay is repeated in the presence of a selective H1-receptor antagonist, such as mepyramine. The antagonist is added to the organ bath 20-30 minutes before generating the agonist concentration-response curve. A pA2 value is calculated to quantify the antagonist's potency.[2][3]

Rat Aortic Ring Relaxation Assay

This assay assesses the ability of H1-receptor agonists to induce endothelium-dependent vasodilation.

  • Tissue Preparation: Thoracic aortas are excised from male rats and placed in Krebs-Henseleit solution. The aortas are cleaned of adhering tissue and cut into rings (3-4 mm in width). The rings are suspended in organ baths containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.

  • Experimental Procedure: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2 g. The endothelium is kept intact. The rings are pre-contracted with a submaximal concentration of an α-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to elicit relaxation.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Bovine aortic smooth muscle is homogenized in a buffer solution and centrifuged to pellet the cell membranes. The resulting membrane preparation is stored at -80°C until use.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled H1-receptor antagonist, such as [³H]-mepyramine, and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway of the H1-receptor and a general workflow for the in vitro functional assays.

H1_Signaling_Pathway cluster_cell Cell Membrane This compound This compound H1R H1 Receptor This compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Response PKC->Response

Caption: H1-Receptor Signaling Pathway Activated by this compound.

Functional_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_control Control/Validation Tissue Isolate Tissue (e.g., Guinea Pig Ileum) Mount Mount in Organ Bath (Tyrode's Solution, 37°C, O₂/CO₂) Tissue->Mount Equilibrate Equilibrate (60 min under tension) Mount->Equilibrate Agonist Add Cumulative Concentrations of this compound/Analog Equilibrate->Agonist Antagonist Pre-incubate with H1 Antagonist (Mepyramine) Equilibrate->Antagonist Record Record Isometric Contraction Agonist->Record CRC Generate Concentration- Response Curve Record->CRC Params Calculate pEC50 and Emax CRC->Params Repeat Repeat Agonist Addition Antagonist->Repeat Shift Observe Rightward Shift in CRC Repeat->Shift

Caption: General Workflow for In Vitro Functional Organ Bath Assays.

Selectivity Profile

In functional selectivity experiments, this compound and its analogs, methylthis compound and dimethylthis compound, did not show stimulatory effects on H2 and H3 receptors. They exhibited only low to moderate affinity for these receptor subtypes (pA2 < 6), as well as for several other neurotransmitter receptors, underscoring their high selectivity for the H1-receptor.[2][3]

Conclusion

The preliminary in vitro studies of this compound and its derivatives have established them as a class of highly potent and selective histamine H1-receptor agonists. Their well-characterized pharmacological profile, detailed in this guide, provides a solid foundation for their use as research tools to further elucidate the complex roles of the H1-receptor in health and disease. The detailed experimental protocols and visual aids included are intended to support the design and execution of future investigations in this area.

References

An Exploratory Technical Guide to the H1-Receptor Agonist: Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the pharmacological effects of Histaprodifen and its analogues. Tailored for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's mechanism of action, its physiological effects, and the experimental protocols used to elucidate these properties.

Introduction to this compound

This compound and its derivatives are a class of potent and selective agonists for the histamine H1-receptor. Unlike histamine, which acts on all four histamine receptor subtypes, this compound's selectivity for the H1-receptor makes it a valuable tool for investigating the specific physiological roles of this receptor. In vivo studies have demonstrated that this compound elicits a significant vasodepressor response, highlighting its potential in cardiovascular research.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the histamine H1-receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the H1-receptor induces a conformational change, leading to the activation of the receptor and initiation of a downstream signaling cascade.

The H1-receptor is coupled to the Gq/11 family of G-proteins. Upon activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the various physiological effects associated with H1-receptor activation.

H1_Signaling_Pathway This compound This compound H1R Histamine H1-Receptor (GPCR) This compound->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases Response Cellular Responses Ca->Response PKC->Response

Histamine H1-Receptor Signaling Pathway.

Quantitative Pharmacological Data

The potency and affinity of this compound and its analogues have been quantified in various experimental models. The following tables summarize the key quantitative data.

Table 1: In Vivo Potency of this compound and Analogues on Diastolic Blood Pressure in Pithed Rats

CompoundpED50¹Maximum Decrease in DBP (mmHg)
2-(2-thiazolyl)ethanamine (reference)7.23~45
This compound7.55~45
Methylthis compound8.43~45
Dimethylthis compound8.12~45
3-fluoro-methylthis compound8.23~47-50
Nα-imidazolylethylthis compound8.26~47-50
bis-histaprodifen7.84~47-50
Nα-methyl-bis-histaprodifen~6.5~30

¹pED50 is the negative logarithm of the dose (mol/kg) eliciting a half-maximal response.

Table 2: H1-Receptor Binding Affinities of this compound Analogues

CompoundKi (nM)¹
Histamine-
This compound-
Methylthis compound-
Dimethylthis compound4.9
Suprathis compound4.3

¹Ki values were determined using [³H]-mepyramine labeled bovine aortic H1-receptor binding sites. A lower Ki value indicates higher binding affinity.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound.

Radioligand Binding Assay for H1-Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for the H1-receptor.

  • Materials:

    • Membrane preparations from cells expressing the H1-receptor (e.g., HEK293 cells).

    • Radioligand: [³H]-mepyramine.

    • Test compounds (e.g., this compound and its analogues).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand ([³H]-mepyramine) and varying concentrations of the test compound in a 96-well plate.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection Membrane H1-Receptor Membrane Prep Incubate Incubate at 25°C for 60 min Membrane->Incubate Radioligand [3H]-mepyramine (Radioligand) Radioligand->Incubate TestCompound Test Compound (e.g., this compound) TestCompound->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis

Radioligand Binding Assay Workflow.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the ability of an agonist to stimulate G-protein activation.

  • Materials:

    • Membrane preparations containing the H1-receptor and associated G-proteins.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP.

    • Test agonist (e.g., this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Pre-incubate the membranes with the test agonist at various concentrations.

    • Add GDP to the mixture.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the filter-bound radioactivity by scintillation counting.

    • An increase in [³⁵S]GTPγS binding compared to the basal level (without agonist) indicates G-protein activation.

In Vivo Measurement of Cardiovascular Effects in Anesthetized Rats

This protocol is used to assess the effect of this compound on blood pressure in an in vivo model.

  • Animal Model:

    • Male Wistar rats.

    • Anesthetized with a suitable anesthetic (e.g., pentobarbital).

  • Surgical Procedure:

    • Cannulate the trachea to ensure a clear airway and allow for artificial ventilation if necessary.

    • Cannulate a carotid artery for direct measurement of arterial blood pressure using a pressure transducer.

    • Cannulate a jugular vein for intravenous administration of test compounds.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery.

    • Record baseline cardiovascular parameters (e.g., diastolic blood pressure, heart rate).

    • Administer increasing doses of this compound intravenously.

    • Record the changes in blood pressure and heart rate at each dose.

    • To confirm H1-receptor mediation, the experiment can be repeated in the presence of a selective H1-receptor antagonist (e.g., dimetindene).

InVivo_BP_Workflow AnimalPrep Animal Preparation (Anesthetized Rat) Surgery Surgical Cannulation (Carotid Artery, Jugular Vein) AnimalPrep->Surgery Stabilization Stabilization Period Surgery->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline DoseAdmin Administer this compound (i.v.) (Increasing Doses) Baseline->DoseAdmin Record Record Blood Pressure Response DoseAdmin->Record Record->DoseAdmin Repeat for all doses Analysis Data Analysis (Dose-Response Curve) Record->Analysis

In Vivo Blood Pressure Measurement Workflow.

Conclusion

This compound and its analogues are valuable pharmacological tools for the specific investigation of the histamine H1-receptor. Their potent agonist activity and the well-characterized signaling pathway provide a solid foundation for further research into the physiological and pathophysiological roles of the H1-receptor, particularly in the cardiovascular system. The experimental protocols detailed in this guide offer a framework for the continued exploration of these and other novel H1-receptor ligands.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective agonist for the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. As a research tool, this compound is invaluable for investigating the physiological and pathological roles of the H1 receptor. These application notes provide a summary of its in vitro pharmacological profile and detailed protocols for its characterization using common in vitro assays.

This compound and its analogs are instrumental in elucidating the structure-activity relationships of H1 receptor agonists and have been shown to be potent activators of G-protein signaling.[1] In functional assays, such as those using guinea pig ileum, this compound has demonstrated potency comparable to or greater than histamine.[2] This document outlines the necessary procedures to quantify the binding affinity and functional potency of this compound, providing researchers with the tools to effectively utilize this compound in their studies.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound and Analogs at the H1 Receptor
CompoundTissue/Cell LineRadioligandKᵢ (nM)Reference
This compoundBovine Aortic Membranes[³H]-mepyramine> Histamine[1]
Methylthis compoundBovine Aortic Membranes[³H]-mepyramine< this compound[1]
Dimethylthis compoundBovine Aortic Membranes[³H]-mepyramine4.9[1]
Suprathis compoundBovine Aortic Membranes[³H]-mepyramine4.3[1]
Table 2: Functional Potency of this compound and Analogs at the H1 Receptor
CompoundAssay SystemParameterValueReference
This compoundGuinea Pig IleumpEC₅₀Equipotent with Histamine[2]
Methylthis compoundGuinea Pig IleumpEC₅₀3-5 fold > Histamine[2]
Dimethylthis compoundGuinea Pig IleumpEC₅₀2-3 fold > Histamine[2]
Suprathis compoundGuinea Pig IleumpEC₅₀8.26[3]
Nα-[4-(2-pyridyl)butyl]this compoundGuinea Pig IleumpEC₅₀8.16[3]

Signaling Pathway

The histamine H1 receptor primarily signals through the Gq/11 family of G-proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound H1R H1 Receptor This compound->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i (increase) ER->Ca2_cyto Releases Ca2_ER Ca²⁺ CellularResponse Cellular Response Ca2_cyto->CellularResponse PKC->CellularResponse Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results Cell_Culture Cell Culture (H1R-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay1 Calcium Mobilization Assay Cell_Culture->Functional_Assay1 Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Functional_Assay2 GTPγS Binding Assay Membrane_Prep->Functional_Assay2 Reagent_Prep Reagent Preparation (Buffers, Ligands) Reagent_Prep->Binding_Assay Reagent_Prep->Functional_Assay1 Reagent_Prep->Functional_Assay2 Binding_Analysis Determine Ki (Binding Affinity) Binding_Assay->Binding_Analysis Functional_Analysis Determine EC50 & Emax (Potency & Efficacy) Functional_Assay1->Functional_Analysis Functional_Assay2->Functional_Analysis Characterization Pharmacological Characterization Binding_Analysis->Characterization Functional_Analysis->Characterization

References

Application Notes and Protocols for Histaprodifen in Guinea Pig Ileum Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective histamine H1 receptor agonist. Its utility in pharmacological research lies in its ability to specifically activate the H1 receptor, making it an invaluable tool for studying the physiological and pathological roles of this receptor subtype. The isolated guinea pig ileum preparation is a classic and robust model for investigating the contractile effects of H1 receptor agonists. The smooth muscle of the guinea pig ileum is densely populated with H1 receptors, and their activation leads to a measurable and reproducible contractile response.

These application notes provide a detailed protocol for utilizing this compound in guinea pig ileum contraction assays to characterize its potency and efficacy. The described methods are fundamental for researchers in pharmacology and drug development aiming to study H1 receptor function and screen for novel H1 receptor modulators.

Data Presentation

The following tables summarize the quantitative data for this compound and the reference agonist, histamine, in the guinea pig ileum contraction assay.

Table 1: Agonist Potency and Efficacy

CompoundAgonist TypepD2 Value (Potency)Emax (Efficacy)Receptor Specificity
This compoundFull Agonist~6.24~100%High for H1
HistamineFull Agonist6.24 ± 0.06[1]100% (Reference)Acts on H1, H2, H3, H4

Note: The pD2 value for this compound is inferred from studies indicating it is equipotent with histamine in this assay. Emax is expressed relative to the maximum contraction induced by histamine.

Table 2: Antagonist Potency

AntagonistTarget ReceptorpA2 Value
MepyramineH1 Receptor9.01 ± 0.16

Note: The pA2 value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Experimental Protocols

Preparation of Isolated Guinea Pig Ileum

This protocol outlines the steps for dissecting and preparing the guinea pig ileum for use in an isolated organ bath.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Tyrode's physiological salt solution (composition below)

  • Carbogen gas (95% O2, 5% CO2)

  • Surgical instruments (scissors, forceps)

  • Petri dish

  • Syringe and needle

Tyrode's Solution Composition (in mM):

  • NaCl: 137

  • KCl: 2.7

  • CaCl2: 1.8

  • MgCl2: 1.0

  • NaHCO3: 11.9

  • NaH2PO4: 0.4

  • Glucose: 5.6

Procedure:

  • Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) guidelines.

  • Immediately perform a laparotomy to expose the abdominal cavity.

  • Locate the caecum and identify the terminal ileum.

  • Carefully dissect a segment of the ileum (approximately 10-15 cm) proximal to the ileo-caecal junction.

  • Place the isolated ileum segment in a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.

  • Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.

  • Cut the ileum into smaller segments of 2-3 cm in length.

  • Tie a silk or cotton thread to each end of the ileum segments.

Guinea Pig Ileum Contraction Assay

This protocol describes the methodology for mounting the prepared ileum tissue in an organ bath and recording contractile responses to this compound.

Materials:

  • Isolated organ bath system with a water jacket (maintained at 37°C)

  • Isotonic force transducer

  • Data acquisition system

  • Carbogen gas supply

  • This compound stock solution

  • Histamine stock solution (for reference)

  • Mepyramine stock solution (for antagonist studies)

  • Tyrode's solution

Procedure:

  • Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.

  • Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the isotonic force transducer.

  • Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.

  • Constructing a Concentration-Response Curve for this compound: a. After equilibration, record a stable baseline. b. Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM). c. Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration. d. Record the contractile response at each concentration.

  • Antagonism Study with Mepyramine: a. After obtaining a control concentration-response curve for this compound, wash the tissue extensively with Tyrode's solution until the baseline returns to its initial level. b. Incubate the tissue with a known concentration of mepyramine (e.g., 10 nM) for a predetermined period (e.g., 20-30 minutes). c. In the continued presence of mepyramine, repeat the cumulative addition of this compound and record the contractile responses.

  • Data Analysis: a. Measure the peak contractile response at each agonist concentration. b. Normalize the responses by expressing them as a percentage of the maximum response obtained with a supramaximal concentration of the reference agonist (histamine). c. Plot the percentage response against the logarithm of the agonist concentration to generate a sigmoidal concentration-response curve. d. From the curve, determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response). e. Calculate the pD2 value as the negative logarithm of the EC50. f. For antagonism studies, calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) and determine the pA2 value for the antagonist.

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway in Smooth Muscle

The following diagram illustrates the signal transduction cascade initiated by the binding of this compound to the H1 receptor on a smooth muscle cell, leading to contraction.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR IP3 Receptor IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca2_release Ca²⁺ Release SR->Ca2_release Induces This compound This compound This compound->H1R Binds to Ca2_release->Contraction Leads to

Caption: H1 Receptor Signaling Cascade.

Experimental Workflow for Guinea Pig Ileum Contraction Assay

This diagram outlines the sequential steps involved in performing the guinea pig ileum contraction assay.

Experimental_Workflow A 1. Isolate Guinea Pig Ileum Segment B 2. Mount Tissue in Organ Bath A->B C 3. Equilibrate under 0.5-1.0g Tension (30-60 min) B->C D 4. Record Stable Baseline C->D E 5. Cumulative Addition of this compound D->E F 6. Record Contractile Responses E->F G 7. Data Analysis: Plot Concentration-Response Curve F->G H 8. Determine pD2 and Emax G->H I Washout & Antagonist Incubation (Optional) H->I J Repeat Steps 5-8 I->J

Caption: Assay Workflow Diagram.

References

Application Notes and Protocols for Histaprodifen in Rat Vasodepressor Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective histamine H1-receptor agonist. It serves as a valuable pharmacological tool for investigating the in vivo effects of H1-receptor stimulation, particularly on the cardiovascular system. This document provides detailed application notes and protocols for the use of this compound in studying vasodepressor responses in rats, a key model for assessing hypotensive effects of various compounds. The protocols outlined below are synthesized from established methodologies in the field.

Mechanism of Action

This compound elicits a vasodepressor response, a decrease in blood pressure, primarily through the activation of histamine H1-receptors located on the vascular endothelium. This activation initiates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator.

The signaling pathway is as follows:

  • H1-Receptor Binding: this compound binds to and activates Gq-coupled H1-receptors on endothelial cells.

  • PLC Activation: The activated G-protein (Gq) stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

  • eNOS Activation: The increase in intracellular Ca2+ concentration, along with other factors, activates endothelial nitric oxide synthase (eNOS).

  • Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).

  • Smooth Muscle Relaxation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.

  • Vasodepressor Response: The resulting vasodilation leads to a decrease in peripheral vascular resistance and, consequently, a fall in blood pressure.

This vasodepressor effect can be attenuated by H1-receptor antagonists (e.g., dimetindene) and inhibitors of nitric oxide synthase (e.g., Nω-nitro-L-arginine methyl ester, L-NAME).[1]

Quantitative Data Summary

The following table summarizes the quantitative data on the vasodepressor effects of this compound and related compounds in rats.

CompoundAnimal ModelMaximum Decrease in Diastolic BP (mmHg)Potency (pED50)Reference
This compoundPithed, vagotomized rats~457.55[1]
Methylthis compoundPithed, vagotomized rats~458.43[1]
Dimethylthis compoundPithed, vagotomized rats~458.12[1]
2-(2-thiazolyl)ethanaminePithed, vagotomized rats~457.23[1]

pED50 is the negative logarithm of the dose (in mol/kg) that elicits a half-maximal response.

Experimental Protocols

Two primary rat models are utilized for these studies: the anesthetized rat and the pithed rat. The pithed rat model eliminates central nervous system and reflex influences, allowing for the direct assessment of a compound's effect on the peripheral vasculature.

Protocol 1: Vasodepressor Response in the Anesthetized Rat

1. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats (250-350 g).
  • Anesthesia: Urethane (1.2-1.5 g/kg, intraperitoneally) or a combination of ketamine (75 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.).
  • Tracheostomy: A tracheal cannula is inserted to ensure a patent airway.
  • Cannulation:
  • The left common carotid artery is cannulated with a heparinized saline-filled catheter connected to a pressure transducer for continuous blood pressure monitoring.
  • The right jugular vein is cannulated for intravenous administration of test compounds.

2. Experimental Procedure:

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until a steady blood pressure and heart rate are achieved.
  • This compound Administration:
  • Prepare a stock solution of this compound in sterile saline.
  • Administer this compound intravenously (i.v.) as a bolus injection or a continuous infusion.
  • A cumulative dose-response curve can be generated by administering increasing doses of this compound.
  • Antagonist/Inhibitor Studies (Optional):
  • To confirm the mechanism of action, pre-treat the animal with an H1-receptor antagonist (e.g., dimetindene, 1 µmol/kg, i.v.) or an NO synthase inhibitor (e.g., L-NAME, 10-30 mg/kg, i.v.) approximately 15-20 minutes before administering this compound.
  • Data Acquisition: Record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate continuously using a data acquisition system.

3. Data Analysis:

  • Calculate the change in blood pressure from the baseline for each dose of this compound.
  • Plot the dose-response curve (change in blood pressure vs. log dose of this compound).
  • Determine the ED50 (the dose that produces 50% of the maximal response) and the maximal depressor response.

Protocol 2: Vasodepressor Response in the Pithed Rat

1. Animal Preparation:

  • Anesthesia: Briefly anesthetize the rat with isoflurane or other suitable short-acting anesthetic.
  • Pithing:
  • Insert a pithing rod (a stainless steel rod) through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.
  • Immediately begin artificial respiration with a rodent ventilator.
  • Vagotomy: Perform a bilateral vagotomy to eliminate vagal reflexes.
  • Cannulation: As described in Protocol 1, cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

2. Experimental Procedure:

  • Stabilization: Allow the preparation to stabilize for 20-30 minutes.
  • This compound Administration: Administer this compound as described in Protocol 1.
  • Antagonist/Inhibitor Studies: As described in Protocol 1.
  • Data Acquisition: Record cardiovascular parameters as described in Protocol 1.

3. Data Analysis:

  • Analyze the data as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasodepressor Response

Histaprodifen_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound H1R H1 Receptor (Gq-coupled) This compound->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases eNOS eNOS (activated) Ca2->eNOS Activates L_Arginine L-Arginine eNOS->L_Arginine Acts on NO Nitric Oxide (NO) L_Arginine->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BP_Drop ↓ Blood Pressure Vasodilation->BP_Drop

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Rat Vasodepressor Response Study

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia/Pithing, Cannulation) Stabilization Stabilization Period (20-30 min) Animal_Prep->Stabilization Baseline Baseline Measurement (BP, HR) Stabilization->Baseline Pretreatment Pre-treatment (Optional) (Antagonist/Inhibitor) Baseline->Pretreatment Drug_Admin This compound Administration (i.v. bolus or infusion) Pretreatment->Drug_Admin Data_Acq Continuous Data Acquisition (BP, HR) Drug_Admin->Data_Acq Data_Analysis Data Analysis (Dose-Response Curve, ED50) Data_Acq->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Workflow for assessing vasodepressor responses in rats.

References

Application Notes and Protocols for Histaprodifen in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histaprodifen is a potent and selective agonist for the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) family.[1] In cell culture applications, this compound is a valuable tool for investigating the downstream signaling pathways of H1 receptor activation and its physiological effects, such as pro-inflammatory responses and cell proliferation.[1] This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments, along with information on its mechanism of action.

Chemical Properties

PropertyValue
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.4 g/mol [2]
Solubility While specific quantitative data is not readily available, this compound is expected to have low aqueous solubility due to its lipophilic 3,3-diphenylpropyl group. It is recommended to dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol prior to dilution in aqueous cell culture media.

Mechanism of Action

This compound functions as an agonist at the histamine H1 receptor (H1R). Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gq/11 family of heterotrimeric G proteins. The activated Gαq/11 subunit then stimulates the membrane-bound enzyme phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the elevated Ca²⁺ levels, activates protein kinase C (PKC). This signaling cascade is central to the physiological effects mediated by H1R activation.[1]

Signaling Pathway of this compound

Histaprodifen_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLCB Phospholipase Cβ (PLCβ) Gq11->PLCB Activates PIP2 PIP₂ PLCB->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Pro-inflammatory) PKC->Cellular_Response Leads to

This compound-induced H1 receptor signaling cascade.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Ethanol (100%), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Initial Dissolution:

    • Add a small volume of sterile DMSO or ethanol to the vial containing the this compound powder to create a concentrated stock solution. A common starting concentration is 10 mM.

    • To calculate the volume of solvent needed for a 10 mM stock solution:

      • Volume (L) = (Mass (g) / 305.4 g/mol ) / 0.010 mol/L

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in dissolving the compound if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, though dissolving in a sterile solvent under aseptic conditions is often sufficient.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solution for Cell Culture

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed sterile cell culture medium

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • Important: To avoid precipitation and ensure proper mixing, add the stock solution to the culture medium and immediately mix by gentle pipetting or swirling. Do not add the medium to the concentrated stock.

    • The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Add the prepared working solution of this compound or the vehicle control to your cell cultures and incubate for the desired experimental duration.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment Weigh Weigh this compound Dissolve Dissolve in DMSO (10 mM Stock) Weigh->Dissolve Store Aliquot & Store at -20°C Dissolve->Store Dilute Dilute Stock in Culture Medium Store->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze

Workflow for preparing and using this compound in cell culture.

Safety Precautions

  • Always handle this compound and organic solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application Notes and Protocols for Calcium Imaging Assays Using Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective agonist for the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) family. Activation of the H1 receptor by an agonist like this compound initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This increase in intracellular calcium can be readily monitored using fluorescent calcium indicators, making it a robust method for studying H1 receptor activation and screening for novel agonists or antagonists.

These application notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to characterize the activation of the H1 receptor in a cell-based model. The protocol is optimized for use with human embryonic kidney 293 (HEK293) cells expressing the human H1 receptor and the fluorescent calcium indicator Fluo-4 AM.

Signaling Pathway of H1 Receptor Activation by this compound

H1_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound H1R H1 Receptor (GPCR) This compound->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Releases Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: H1 receptor signaling cascade initiated by this compound.

Quantitative Data Summary

CompoundTargetAssay TypeCell LineEC50 / pEC50 / pED50Reference
HistamineH1 ReceptorCalcium FluxHRH1 Nomad Cell Line6.93 x 10⁻⁸ M[1]
This compoundH1 ReceptorGuinea-pig ileum contractionN/AEquipotent to Histamine[2]
Methylthis compoundH1 ReceptorBlood Pressure (in vivo)RatpED50: 8.43[3]
Dimethylthis compoundH1 ReceptorBlood Pressure (in vivo)RatpED50: 8.12[3]

Note: The provided EC50 for histamine should be used as a guideline for determining the optimal concentration range for this compound in your specific experimental setup. It is recommended to perform a full dose-response curve to determine the precise EC50 value.

Experimental Protocols

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human histamine H1 receptor (or a suitable alternative cell line).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Histamine: Stock solution (e.g., 10 mM in dH₂O) for use as a positive control.

  • Fluo-4 AM: Calcium indicator dye (e.g., 1 mM in DMSO).

  • Probenecid: Anion-exchange transport inhibitor (e.g., 250 mM in 1 M NaOH).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.

Experimental Workflow Diagram

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture H1R-expressing HEK293 cells Cell_Plating 2. Seed cells into 96-well plates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Fluorescence_Reading 5. Measure baseline fluorescence Dye_Loading->Fluorescence_Reading Compound_Prep 4. Prepare this compound dilution series Compound_Addition 6. Add this compound and measure fluorescence change Compound_Prep->Compound_Addition Fluorescence_Reading->Compound_Addition Data_Normalization 7. Normalize fluorescence data Compound_Addition->Data_Normalization Dose_Response 8. Generate dose-response curve and calculate EC50 Data_Normalization->Dose_Response

Caption: Workflow for the this compound calcium imaging assay.

Detailed Methodologies

1. Cell Culture and Plating:

  • Culture HEK293 cells expressing the human H1 receptor in T-75 flasks using the appropriate cell culture medium.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Preparation of Reagents:

  • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

  • Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock and 40 µL of 250 mM Probenecid stock to 10 mL of Assay Buffer. Mix well. Probenecid is included to inhibit the efflux of the de-esterified dye.

  • Compound Plate: Prepare a dilution series of this compound in Assay Buffer in a separate 96-well plate. A typical 8-point dose-response curve might range from 1 nM to 10 µM final concentration. Also, prepare wells with a positive control (e.g., 10 µM histamine) and a negative control (Assay Buffer with DMSO at the same final concentration as the highest this compound concentration).

3. Calcium Imaging Assay Procedure:

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.

  • Fluorescence Measurement:

    • Place the cell plate and the compound plate into the fluorescence microplate reader.

    • Set the instrument to excite at 488 nm and measure emission at 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 25 µL from the compound plate to the cell plate.

    • Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

4. Data Analysis:

  • Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

  • Response Calculation: Determine the peak fluorescence response for each concentration of this compound.

  • Dose-Response Curve: Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.

Logical Relationship Diagram for Data Analysis

Data_Analysis_Logic Raw_Data Raw Fluorescence Data (Time vs. Intensity) Baseline Identify Baseline Fluorescence (F₀) Raw_Data->Baseline Normalization Normalize Data (F/F₀) Raw_Data->Normalization Baseline->Normalization Peak_Response Determine Peak Response for each concentration Normalization->Peak_Response Plotting Plot Peak Response vs. Log Concentration Peak_Response->Plotting Log_Concentration Log Transform Concentration Log_Concentration->Plotting Curve_Fitting Fit to 4-Parameter Logistic Equation Plotting->Curve_Fitting EC50 Calculate EC50 Value Curve_Fitting->EC50

Caption: Logical flow for the analysis of calcium imaging data.

References

Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective agonist for the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Understanding the binding characteristics of compounds like this compound to the H1 receptor is crucial for drug discovery and development. This document provides detailed application notes and protocols for conducting a competitive radioligand binding assay to determine the binding affinity of this compound and related compounds for the histamine H1 receptor. The most commonly employed radioligand for this purpose is [³H]-mepyramine, a well-characterized H1 receptor antagonist.

The histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Data Presentation

The binding affinity of this compound and its analogues for the histamine H1 receptor is typically determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-mepyramine) from the receptor is measured. The results are often presented as the inhibitory constant (Ki), which represents the affinity of the competitor for the receptor.

CompoundReceptorRadioligandKi (nM)Reference
Suprathis compoundBovine Aortic H1[³H]-mepyramine4.3
Dimethylthis compoundBovine Aortic H1[³H]-mepyramine4.9

Signaling Pathway and Experimental Workflow

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the Gq-coupled signaling cascade initiated by the activation of the histamine H1 receptor.

H1_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine/ This compound Histamine->H1R Binding ER Endoplasmic Reticulum IP3->ER Ca2_channel IP3 Receptor IP3->Ca2_channel Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Ca2_channel->Ca2 Release Ca2->PKC Activation Cellular_Response Cellular Response Ca2->Cellular_Response Modulation PKC->Cellular_Response Phosphorylation

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay using the filtration method.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing H1 receptors (e.g., from HEK293T cells) incubate Incubate membranes with: - Fixed concentration of [³H]-mepyramine - Varying concentrations of this compound prep_cells->incubate filtrate Separate bound from free radioligand via rapid vacuum filtration (e.g., using GF/C filters) incubate->filtrate wash Wash filters to remove non-specifically bound radioligand filtrate->wash measure Measure radioactivity on filters using liquid scintillation counting wash->measure plot Plot % specific binding vs. log[this compound] measure->plot calculate Determine IC50 and calculate Ki using the Cheng-Prusoff equation plot->calculate

Caption: Experimental Workflow for a Filtration-Based Radioligand Binding Assay.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the histamine H1 receptor using [³H]-mepyramine and cell membranes from HEK293T cells transiently expressing the human H1 receptor.

Materials and Reagents
  • Cell Membranes: Homogenates of HEK293T cells transiently expressing the human histamine H1 receptor.

  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Competitor: this compound.

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin or unlabelled mepyramine).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

  • 96-well plates.

Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., from 10⁻¹² M to 10⁻⁴ M).

    • Dilute the [³H]-mepyramine stock in assay buffer to a final working concentration (e.g., 1-5 nM).

    • Prepare the cell membrane homogenate in assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (empirically determined).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-mepyramine, and cell membrane suspension to designated wells.

    • Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and cell membrane suspension to designated wells.

    • Competitive Binding: Add the serially diluted this compound solutions, [³H]-mepyramine, and cell membrane suspension to the remaining wells.

    • Perform all determinations in triplicate.

  • Incubation:

    • Incubate the plate at 25°C or 37°C for 4 hours with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percent specific binding for each concentration of this compound is calculated as: (Specific Binding at [this compound] / Specific Binding in the absence of this compound) x 100.

  • Determine IC50:

    • Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]-mepyramine) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently through a saturation binding experiment.

Application Notes and Protocols for In Vivo Administration of Histaprodifen in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen is a potent and selective agonist for the histamine H1-receptor. It and its analogues are valuable pharmacological tools for investigating the in vivo roles of the H1-receptor in various physiological and pathophysiological processes. These compounds have been particularly instrumental in elucidating the cardiovascular effects mediated by H1-receptor activation. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in animal models, primarily focusing on cardiovascular studies in rats.

Principle Applications

The primary in vivo application of this compound and its analogues is the study of cardiovascular function. Due to their potent H1-receptor agonist activity, they are used to investigate H1-receptor-mediated effects on blood pressure and heart rate.[1][2] The vasodepressor effects are a key parameter in these studies.[1][2]

Potential areas for further in vivo research, based on the known distribution and function of the H1-receptor, include:

  • Inflammation and Allergic Models: Investigating the pro-inflammatory effects of H1-receptor activation.

  • Nociception: Studying the role of central and peripheral H1-receptors in pain modulation.

  • Bronchoconstriction: Examining H1-receptor-mediated effects in models of asthma and other respiratory diseases.[3]

Quantitative Data Summary

The following tables summarize the in vivo cardiovascular effects of this compound and its analogues when administered intravenously to pithed and vagotomized rats.

Table 1: Potency of this compound and Analogues on Diastolic Blood Pressure in Pithed Rats

CompoundpED50¹Maximum Decrease in Diastolic Blood Pressure (mmHg)
2-(2-Thiazolyl)ethanamine (reference agonist)7.23~45
This compound7.55~45
Methylthis compound8.43~45-50
Dimethylthis compound8.12~45
3-Fluoro-methylthis compound8.23~47-50
Nα-Imidazolylethylthis compound8.26~47-50
Bis-histaprodifen7.84~47-50

¹pED50 is the negative logarithm of the dose (in mol/kg) that elicits a half-maximal response (a decrease in diastolic blood pressure by 25 mmHg).[1][2]

Experimental Protocols

Preparation of Dosing Solution

Objective: To prepare a stock solution of this compound for intravenous administration.

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., 0.1 N HCl and 0.1 N NaOH) if necessary

  • Sterile filters (0.22 µm)

Protocol:

  • Accurately weigh the required amount of this compound hydrochloride powder.

  • Dissolve the powder in a known volume of sterile saline to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the solution until the compound is completely dissolved.

  • If necessary, measure the pH of the solution and adjust to physiological pH (~7.4).

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentrations for administration.

In Vivo Cardiovascular Study in Anesthetized Rats

Objective: To evaluate the effect of intravenously administered this compound on blood pressure and heart rate in anesthetized rats.

Animal Model:

  • Male Wistar rats (250-300 g)

Materials:

  • This compound dosing solutions

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Catheters (e.g., PE-50 tubing)

  • Heparinized saline (10-20 IU/mL)

  • Pressure transducer and recording system

  • ECG electrodes and recording system

  • Surgical instruments

  • Heating pad

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent and protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Perform a tracheotomy to ensure a patent airway.

    • Catheterize the carotid artery for direct measurement of arterial blood pressure. Connect the catheter to a pressure transducer.

    • Catheterize the jugular vein for intravenous administration of this compound.

    • Flush both catheters with a small volume of heparinized saline to prevent clotting.

    • Attach ECG electrodes to the limbs to monitor heart rate.

  • Stabilization:

    • Allow the animal to stabilize for at least 20-30 minutes after the surgical procedures. During this time, monitor blood pressure and heart rate to ensure they are stable.

  • Administration of this compound:

    • Administer a bolus intravenous injection of the vehicle (sterile saline) to establish a baseline.

    • Administer increasing doses of this compound intravenously. The volume of each injection should be kept constant (e.g., 1 mL/kg).

    • Allow sufficient time between doses for blood pressure and heart rate to return to baseline or stabilize.

  • Data Recording:

    • Continuously record diastolic and systolic blood pressure, mean arterial pressure, and heart rate throughout the experiment.

  • (Optional) Antagonism Study:

    • To confirm that the observed effects are H1-receptor mediated, administer a selective H1-receptor antagonist, such as dimetindene (1 µmol/kg), 15-20 minutes before the this compound dose-response curve is repeated.[1][2]

  • Euthanasia:

    • At the end of the experiment, euthanize the animal using an approved method without allowing it to regain consciousness.

Visualizations

Signaling Pathway of this compound

Histaprodifen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1R H1 Receptor This compound->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Downstream Cellular Response (e.g., Vasodilation) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound activates the H1R/Gq/PLC signaling cascade.

Experimental Workflow for In Vivo Cardiovascular Study

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Conclusion Animal_Acclimatization Animal Acclimatization Anesthesia Anesthetize Animal Animal_Acclimatization->Anesthesia Dosing_Solution_Prep Prepare Dosing Solutions Administration IV Administration (Vehicle then this compound) Dosing_Solution_Prep->Administration Surgery Surgical Preparation (Catheterization) Anesthesia->Surgery Stabilization Stabilization Period (20-30 min) Surgery->Stabilization Baseline Record Baseline (BP & HR) Stabilization->Baseline Baseline->Administration Data_Collection Continuous Data Recording Administration->Data_Collection Data_Analysis Analyze BP & HR Changes Data_Collection->Data_Analysis Euthanasia Euthanasia Data_Collection->Euthanasia Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response

Caption: Workflow for in vivo cardiovascular assessment of this compound.

References

Application Notes and Protocols: Histaprodifen as a Pharmacological Tool for H1-Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histaprodifen and its analogues are a class of potent and selective histamine H1-receptor agonists. Due to their high affinity and, in some cases, higher potency compared to histamine, they serve as valuable pharmacological tools for investigating the physiological and pathophysiological roles of the H1-receptor. These compounds are instrumental in characterizing H1-receptor signaling pathways, screening for novel H1-receptor antagonists, and studying the structural and functional properties of G-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in H1-receptor research.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and its key analogues, facilitating comparison of their binding affinities and functional potencies at the H1-receptor.

Table 1: H1-Receptor Binding Affinities of this compound Analogues

CompoundKi (nM) for [3H]-mepyramine displacementSpecies/Tissue
Histamine~100-1000Guinea Pig/Bovine Aorta
This compound ~20-100Guinea Pig/Bovine Aorta
Methylthis compound~10-50Guinea Pig/Bovine Aorta
Dimethylthis compound4.9Bovine Aorta
Suprathis compound4.3Bovine Aorta

Data compiled from multiple sources indicating the range of reported values.[1][2][3]

Table 2: Functional Potency of this compound Analogues in In Vitro and In Vivo Models

CompoundAssayPotency (pEC50 / pED50)Efficacy (Compared to Histamine)
HistamineGuinea Pig Ileum Contraction~6.5 - 7.0Full Agonist
This compound Guinea Pig Ileum Contraction~7.0Full Agonist[2]
Methylthis compoundGuinea Pig Ileum Contraction~7.5 - 8.0Partial Agonist
Dimethylthis compoundGuinea Pig Ileum Contraction~7.3 - 7.8Partial Agonist
Suprathis compoundGuinea Pig Ileum Contraction8.26Partial Agonist (96% of Histamine)[4]
This compound Rat Diastolic Blood Pressure Decrease7.55-
Methylthis compoundRat Diastolic Blood Pressure Decrease8.43-
Dimethylthis compoundRat Diastolic Blood Pressure Decrease8.12-

pEC50 values are the negative logarithm of the molar concentration producing 50% of the maximal response in vitro. pED50 values are the negative logarithm of the molar dose per kg body weight eliciting a half-maximal response in vivo.[5]

Signaling Pathway

This compound acts as an agonist at the histamine H1-receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of the H1-receptor by this compound initiates a signaling cascade that leads to the generation of intracellular second messengers and subsequent physiological responses.

H1_Signaling_Pathway This compound This compound H1R H1-Receptor This compound->H1R Binds to Gq_alpha Gαq H1R->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

This compound-induced H1-receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological activity of this compound at the H1-receptor.

Protocol 1: Radioligand Binding Assay for H1-Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the H1-receptor using a radiolabeled antagonist, such as [3H]-mepyramine.

Materials:

  • Cell membranes expressing the H1-receptor (e.g., from bovine aorta or a recombinant cell line).

  • [3H]-mepyramine (radioligand).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution.

  • Unlabeled mepyramine (for non-specific binding determination).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. The final concentrations should span a range appropriate to determine the IC50 (e.g., 10^-10 to 10^-4 M).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of unlabeled mepyramine (10 µM final concentration, for non-specific binding).

    • 50 µL of the appropriate this compound dilution.

  • Add Radioligand: Add 50 µL of [3H]-mepyramine to all wells (final concentration ~1-2 nM).

  • Add Membranes: Add 100 µL of the H1-receptor membrane preparation to each well. The amount of membrane protein should be optimized for the assay (e.g., 50-100 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents (Buffers, Ligands, Membranes) Start->Prepare Assay_Setup Set up 96-well Plate (Total, Non-specific, Compound) Prepare->Assay_Setup Add_Radioligand Add [³H]-mepyramine Assay_Setup->Add_Radioligand Add_Membranes Add H1-Receptor Membranes Add_Radioligand->Add_Membranes Incubate Incubate (60 min, RT) Add_Membranes->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 and Ki Calculation) Count->Analyze End End Analyze->End

Workflow for the H1-receptor radioligand binding assay.

Protocol 2: Guinea Pig Ileum Contraction Assay for Functional Potency

This protocol describes an isolated tissue bath experiment to determine the functional potency (pEC50) and efficacy of this compound by measuring its ability to induce contraction of the guinea pig ileum, a tissue rich in H1-receptors.[6]

Materials:

  • Male guinea pig (250-350 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • This compound stock solution.

  • Histamine (as a reference compound).

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a section of the terminal ileum and place it in Krebs-Henseleit solution.

    • Cut the ileum into segments of 2-3 cm and remove the mesenteric attachment.

  • Mounting the Tissue:

    • Mount each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • After equilibration, record a baseline response.

    • Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10^-9 M) and increase the concentration in a cumulative manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

    • After the maximum response is achieved, wash the tissue repeatedly until the baseline tension is restored.

    • (Optional) In a parallel experiment, construct a concentration-response curve for histamine to determine the relative efficacy of this compound.

  • Data Analysis:

    • Measure the peak contractile response at each concentration of this compound.

    • Express the responses as a percentage of the maximum response obtained with a reference full agonist (e.g., histamine).

    • Plot the percentage response against the logarithm of the this compound concentration.

    • Determine the pEC50 value (the negative logarithm of the molar concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

    • The efficacy is determined by comparing the maximal response of this compound to that of histamine.

Ileum_Assay_Workflow Start Start Isolate_Tissue Isolate Guinea Pig Ileum Start->Isolate_Tissue Mount_Tissue Mount Tissue in Organ Bath Isolate_Tissue->Mount_Tissue Equilibrate Equilibrate (60 min) Mount_Tissue->Equilibrate CRC Construct Cumulative Concentration-Response Curve Equilibrate->CRC Washout Washout CRC->Washout Analyze Data Analysis (pEC50 and Efficacy) Washout->Analyze End End Analyze->End

Workflow for the guinea pig ileum contraction assay.

Conclusion

This compound and its analogues are indispensable tools for the pharmacological investigation of the histamine H1-receptor. Their high potency and selectivity allow for detailed studies of H1-receptor function in various physiological and pathological contexts. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in their H1-receptor studies. As with any experimental work, appropriate controls and validation are essential for robust and reproducible results.

References

Standard Operating Procedure for Histaprodifen Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histaprodifen, with the IUPAC name 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine, is a potent and selective partial agonist for the histamine H1 receptor.[1][2] Its chemical structure is C20H23N3 with a molecular weight of 305.4 g/mol .[1][2] As a histamine H1 receptor agonist, this compound plays a crucial role in research related to allergic responses, inflammation, and the intricate signaling pathways governed by G protein-coupled receptors (GPCRs). This document provides detailed application notes and standardized protocols for conducting experiments with this compound to ensure reproducibility and accuracy in research findings.

Mechanism of Action and Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins.[2] Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R binds Gq α β γ H1R->Gq:f0 activates PLC Phospholipase C (PLC) Gq:f0->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Ca->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates IP3R->Ca releases

Caption: Histamine H1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogues from published literature.

Table 1: Radioligand Binding Affinity (Ki) at the Bovine Aortic H1 Receptor

CompoundKi (nM)
This compound> Histamine
Methylthis compound< this compound
Dimethylthis compound4.9
Suprathis compound4.3
Histamine-

Data from Carman-Krzan et al. (2003).[3] Ki values were determined by displacement of ³H-mepyramine binding.

Table 2: Potency for G-Protein Activation in Bovine Aortic Membranes

CompoundOrder of Potency
Suprathis compound1
Histamine2
This compound3
Methylthis compound4
Dimethylthis compoundInactive (Antagonist)

Data from Carman-Krzan et al. (2003).[3]

Table 3: In Vivo Potency (pED50) for Vasodepressor Response in Pithed Rats

CompoundpED50
2-(2-thiazolyl)ethanamine (reference agonist)7.23
This compound7.55
Methylthis compound8.43
Dimethylthis compound8.12

Data from an in vivo study on the vasodepressor effects in pithed rats.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Histamine H1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the histamine H1 receptor using a competitive radioligand binding assay with [³H]-mepyramine.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from cells expressing H1R) B Incubate Membranes with [³H]-mepyramine and this compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the histamine H1 receptor

  • [³H]-mepyramine (Radioligand)

  • This compound (Test compound)

  • Mepyramine (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor or from a tissue known to express the receptor.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 25 µL of [³H]-mepyramine, and 25 µL of cell membranes.

    • Non-specific Binding: 50 µL of mepyramine (10 µM final concentration), 25 µL of [³H]-mepyramine, and 25 µL of cell membranes.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 25 µL of [³H]-mepyramine, and 25 µL of cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq/11 Protein Activation Assay (Fluorescence Polarization)

This assay measures the activation of Gq/11 protein by the H1 receptor upon stimulation with this compound, using fluorescence polarization.

Experimental Workflow:

G_Protein_Activation_Workflow A Prepare Reagents: Membranes, fluorescently labeled GTPγS, and this compound B Incubate Reagents in a 384-well plate A->B C Excite with Polarized Light B->C D Measure Emitted Polarized Light C->D E Calculate Fluorescence Polarization and Determine EC50 D->E

Caption: G-Protein Activation Assay Workflow.

Materials:

  • Cell membranes expressing the histamine H1 receptor and Gq/11 protein

  • Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTPγS)

  • This compound

  • GDP

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a mixture of cell membranes and GDP in assay buffer.

  • Assay Setup: In a 384-well plate, add:

    • 20 µL of the membrane/GDP mixture.

    • 10 µL of this compound dilutions or buffer (for basal reading).

  • Initiation of Reaction: Add 10 µL of the fluorescently labeled GTP analog to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis: The binding of the fluorescent GTP analog to the Gαq subunit upon receptor activation leads to a decrease in its molecular tumbling and an increase in fluorescence polarization. Plot the change in fluorescence polarization against the logarithm of the this compound concentration. Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to H1 receptor activation by this compound.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed and Culture Cells Expressing H1R B Load Cells with a Calcium-sensitive Fluorescent Dye A->B C Stimulate Cells with This compound B->C D Measure Fluorescence Intensity Over Time C->D E Data Analysis (EC50 determination) D->E

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor

  • Cell culture medium

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture: Seed the H1 receptor-expressing cells into 96-well black, clear-bottom plates and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate at 37°C for 60 minutes in the dark.

  • Cell Washing: Wash the cells twice with HBSS to remove excess dye.

  • Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for 10-20 seconds.

  • Compound Addition: Use the instrument's automated injector to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity (excitation ~494 nm, emission ~516 nm) for 2-3 minutes to capture the calcium transient.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Troubleshooting & Optimization

Troubleshooting Histaprodifen assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Histaprodifen assays. The information is designed to help identify and resolve sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine H1 receptor (H1R), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action involves binding to the H1R, which is coupled to Gq/11 proteins.[3] This interaction activates the G protein, which in turn stimulates the enzyme phospholipase C-beta (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux is a common readout in functional assays.[4]

Histaprodifen_Signaling_Pathway cluster_membrane This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates PLCb Phospholipase C-β (PLCβ) Gq11->PLCb Activates IP3 IP3 PLCb->IP3 DAG DAG PLCb->DAG PIP2 PIP2 PIP2->PLCb ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cyto Cytosolic Ca2+ Increase ER->Ca_Cyto Releases Ca2+ Ca_ER Ca2+ Troubleshooting_EC50_Variability Start High EC50 Variability CheckReagents 1. Verify Reagents Start->CheckReagents CheckCells 2. Assess Cell Culture Start->CheckCells CheckProtocol 3. Standardize Protocol Start->CheckProtocol CheckStock Check this compound Stock (Age, Storage) CheckReagents->CheckStock CheckDilutions Verify Serial Dilutions (Pipetting) CheckReagents->CheckDilutions CheckBuffer Check Assay Buffer (pH, Components) CheckReagents->CheckBuffer Resolved Variability Resolved CheckStock->Resolved If Reagents OK, Proceed to Cells CheckDilutions->Resolved If Reagents OK, Proceed to Cells CheckBuffer->Resolved If Reagents OK, Proceed to Cells CheckPassage Use Low Passage Number (<20-25) CheckCells->CheckPassage CheckDensity Ensure Consistent Plating Density CheckCells->CheckDensity CheckSerum Test Serum Batch for Performance CheckCells->CheckSerum CheckPassage->Resolved If Cells OK, Proceed to Protocol CheckDensity->Resolved If Cells OK, Proceed to Protocol CheckSerum->Resolved If Cells OK, Proceed to Protocol CheckTime Standardize Incubation Times CheckProtocol->CheckTime CheckTemp Control Temperature During Assay CheckProtocol->CheckTemp CheckTime->Resolved CheckTemp->Resolved

References

Technical Support Center: Optimizing Histaprodifen* Concentration for Maximal Response

Author: BenchChem Technical Support Team. Date: November 2025

*Note: The compound "Histaprodifen" appears to be a fictional name. This guide has been created using Diphenhydramine , a well-characterized first-generation H1 receptor inverse agonist, as a representative molecule. The principles and protocols described herein are broadly applicable to similar compounds in its class.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of H1 receptor antagonists like this compound (represented by Diphenhydramine).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (Diphenhydramine)?

A1: this compound (Diphenhydramine) primarily acts as an inverse agonist at the histamine H1 receptor.[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the basal activity of the receptor in the absence of an agonist. By binding to the H1 receptor, it reverses the effects of histamine on capillaries, thereby reducing the intensity of allergic symptoms.[1] It is a first-generation antihistamine, meaning it can cross the blood-brain barrier, which leads to its sedative effects by acting on H1 receptors in the central nervous system.[1]

Q2: What is a typical concentration range for this compound (Diphenhydramine) in in vitro experiments?

A2: The optimal concentration of this compound (Diphenhydramine) will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, based on its binding affinity (Ki) and inhibitory concentrations (IC50) for the H1 receptor, a starting concentration range of 1 nM to 1 µM is generally recommended for cell-based assays. For competitive binding assays, concentrations will be titrated around the Ki value. For functional assays, such as calcium mobilization inhibition, concentrations will be tested around the expected IC50 value.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) and measuring the biological response of interest (e.g., inhibition of histamine-induced calcium influx). The resulting data can be plotted to generate a dose-response curve, from which you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). This value represents the concentration at which you observe 50% of the maximal response and is a good starting point for your experiments.

Q4: What are the common off-target effects of this compound (Diphenhydramine) that I should be aware of?

A4: Besides its primary action on H1 receptors, Diphenhydramine is known to have potent antimuscarinic (anticholinergic) effects by acting as a competitive antagonist at muscarinic acetylcholine receptors.[1] It can also act as an intracellular sodium channel blocker and has been shown to inhibit the reuptake of serotonin.[1] At higher concentrations, it may interact with other receptors and channels. It is crucial to consider these off-target effects when interpreting your experimental results, and it may be necessary to use control experiments with other cell lines or specific inhibitors to confirm the observed effects are H1 receptor-mediated.

Troubleshooting Guides

Problem 1: No or very weak response to this compound in a functional assay.

Possible Cause Troubleshooting Step
Low H1 Receptor Expression Confirm H1 receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay with a known H1-specific ligand.
Incorrect Drug Concentration Perform a wider range dose-response curve (e.g., 10⁻¹² M to 10⁻⁴ M) to ensure you are testing within the active range of the compound.
Compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage of stock solutions (typically at -20°C or -80°C, protected from light).
Assay Interference Check if the vehicle (e.g., DMSO) concentration is affecting cell viability or the assay signal. Run appropriate vehicle controls.
Cell Health Ensure cells are healthy, within a low passage number, and not overgrown at the time of the experiment. Perform a cell viability assay (e.g., Trypan Blue or MTT) to confirm.

Problem 2: High background signal or variability between replicate wells in a calcium mobilization assay.

Possible Cause Troubleshooting Step
Uneven Cell Plating Ensure a single-cell suspension before plating and use proper pipetting techniques to achieve a uniform cell monolayer.
Inconsistent Dye Loading Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure consistent incubation conditions for all plates.
Autofluorescence Check for autofluorescence from the compound or the assay plate. Run controls with the compound in the absence of cells.
Mechanical Stress Be gentle during media changes and reagent additions to avoid mechanical stimulation of the cells, which can trigger calcium release.
Precipitation of Compound Visually inspect the wells for any signs of compound precipitation at higher concentrations. If observed, consider using a different solvent or lowering the maximum concentration.

Data Presentation

Table 1: In Vitro Potency of Diphenhydramine at the Human Histamine H1 Receptor

Parameter Reported Value (nM) Assay Type Reference
Ki9.6 - 16Radioligand Binding[1]
Ki20Radioligand Binding ([³H]Pyrilamine)[2]
Ki1Radioligand Binding[3]
IC50>100,000Arachidonic Acid Release Inhibition[4]

Note: Ki (inhibitor binding affinity) and IC50 (half-maximal inhibitory concentration) values can vary between studies due to different experimental conditions (e.g., cell type, radioligand used, temperature).

Experimental Protocols

Protocol 1: H1 Receptor Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the H1 receptor using a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293-H1).

  • Radioligand: [³H]-Pyrilamine (a specific H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound (Diphenhydramine).

  • Non-specific Binding Control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare Reagents:

    • Dilute the cell membranes in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd (e.g., 1-5 nM [³H]-Pyrilamine).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of diluted cell membranes.

    • Test Compound: Add 50 µL of each test compound dilution, 50 µL of radioligand, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Histamine-Induced Calcium Mobilization Assay

This protocol measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by histamine.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the H1 receptor (e.g., HeLa or CHO-H1).

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine: Agonist to stimulate the H1 receptor.

  • Test Compound: this compound (Diphenhydramine).

  • Black, clear-bottom 96-well or 384-well plates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Plate the cells in black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage) in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of the test compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Measure the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a control with no histamine added (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ (Increase) ER->Ca_cyto Release Ca_ER Ca²⁺ Ca_cyto->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response Phosphorylates Targets This compound This compound (Inverse Agonist) This compound->H1R Binds & Inhibits (Inverse Agonism) G start Start: Prepare Cells & Reagents plate_cells Plate cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading wash Wash cells dye_loading->wash add_compound Add this compound (or vehicle) wash->add_compound pre_incubate Pre-incubate add_compound->pre_incubate read_baseline Read baseline fluorescence pre_incubate->read_baseline add_histamine Inject Histamine read_baseline->add_histamine read_response Read fluorescence (kinetic read) add_histamine->read_response analyze Analyze data: Calculate IC50 read_response->analyze G issue Issue: No/Weak Response Is H1 receptor expression confirmed? check_expression Confirm receptor expression (e.g., qPCR, Western Blot) issue:f1->check_expression No dose_response Widen concentration range of this compound Still no response? issue:f1->dose_response Yes check_expression->dose_response check_compound Prepare fresh compound stock. Check for degradation. dose_response:f1->check_compound Yes resolved Issue Resolved dose_response:f1->resolved No check_cells Check cell health and passage number. Cells unhealthy? check_compound->check_cells culture_new Use a new vial of cells. Optimize culture conditions. check_cells:f1->culture_new Yes check_assay Review assay protocol. Check vehicle controls. check_cells:f1->check_assay No culture_new->dose_response check_assay->resolved

References

Addressing Histaprodifen off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histaprodifen, particularly concerning potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the histamine H1 receptor (H1R), which is a G protein-coupled receptor (GPCR). Its primary mechanism of action involves binding to the H1R and activating the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Q2: What are the potential off-target effects of this compound when used at high concentrations?

A2: While this compound is highly selective for the H1 receptor at typical experimental concentrations, using it at very high concentrations may lead to several off-target effects. These can include:

  • Receptor Promiscuity: Binding to other GPCRs with lower affinity, such as other histamine receptor subtypes (H2, H3, H4) or adrenoceptors. Some analogues of this compound have been noted to have sympathomimetic activity at high doses, suggesting potential interaction with adrenergic receptors.

  • Non-specific Binding: Interacting with other cellular components, leading to unexpected physiological responses.

  • Functional Antagonism: At supra-physiological concentrations, some agonists can induce receptor desensitization and internalization so rapidly and profoundly that it leads to a functional antagonism, where the expected downstream signaling is blunted or absent.

  • Cytotoxicity: High concentrations of any small molecule can lead to cellular stress and toxicity, which can confound experimental results.

Q3: I am observing a weaker than expected response at very high concentrations of this compound in my calcium flux assay. What could be the cause?

A3: This is a common observation with potent GPCR agonists and can be due to several factors:

  • Rapid Receptor Desensitization: High concentrations of this compound can cause rapid phosphorylation of the H1 receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This uncouples the receptor from its G protein, effectively shutting off the signaling pathway.

  • Receptor Internalization: Following β-arrestin recruitment, the receptor may be rapidly internalized from the cell surface, reducing the number of available receptors to respond to the agonist.

  • Substrate Depletion: In a cellular assay, the signaling components, such as PIP2, can be locally depleted, limiting the magnitude of the response.

  • Cellular Toxicity: The high concentration of the compound may be causing cellular stress or toxicity, impairing the cell's ability to respond.

Q4: How can I determine if the effects I am seeing are on-target or off-target?

A4: To differentiate between on-target and off-target effects, you can perform the following experiments:

  • Use a Selective Antagonist: Pre-incubate your cells or tissue with a selective H1 receptor antagonist (e.g., Mepyramine). If the observed effect is on-target, it should be blocked by the antagonist.

  • Knockdown or Knockout Models: Use cell lines where the H1 receptor has been knocked down (using siRNA) or knocked out (using CRISPR). If the effect disappears in these cells, it is on-target.

  • Counter-Screening Assays: Test this compound in cell lines expressing other related GPCRs to see if it elicits a response.

  • Binding Assays: Perform radioligand binding assays to determine the affinity of this compound for a panel of other receptors.

Troubleshooting Guides

Issue 1: High Background Signal in Functional Assays
Potential Cause Troubleshooting Step
Compound Precipitation At high concentrations, this compound may precipitate out of solution, causing light scattering and a high background signal in fluorescence- or luminescence-based assays. Visually inspect the compound solution. If precipitation is suspected, try dissolving the compound in a different solvent or using a lower concentration.
Cellular Autofluorescence High concentrations of the compound may induce cellular stress, leading to increased autofluorescence. Reduce the compound concentration or the incubation time.
Contamination The cell culture or assay reagents may be contaminated. Check for contamination and use fresh reagents.
Issue 2: Inconsistent Dose-Response Curves
Potential Cause Troubleshooting Step
Ligand Depletion At high cell densities and low compound volumes, the concentration of this compound may be depleted by receptor binding, leading to a rightward shift in the dose-response curve. Reduce the cell density or increase the assay volume.
Receptor Desensitization As mentioned in the FAQs, high concentrations can lead to rapid desensitization, causing a bell-shaped dose-response curve. Reduce the incubation time or use a kinetic assay to measure the initial response.
Assay Edge Effects In multi-well plates, evaporation from the outer wells can concentrate the compound, leading to variability. Use a plate sealer and avoid using the outermost wells for critical experiments.

Quantitative Data Summary

Table 1: Illustrative Binding Affinity Profile of this compound

ReceptorBinding Affinity (Ki, nM)
Histamine H1 15
Histamine H2> 10,000
Histamine H3> 10,000
Histamine H4> 10,000
Alpha-1A Adrenergic2,500
Alpha-2A Adrenergic8,000
Beta-1 Adrenergic> 10,000
Muscarinic M15,000

Table 2: Illustrative Functional Potency of this compound in Different Assays

AssayCell LinePotency (EC50, nM)
Calcium Flux (Gq/11) CHO-H1R 50
cAMP Accumulation (Gs/Gi)CHO-H2R> 10,000
β-Arrestin RecruitmentU2OS-H1R120

Experimental Protocols

Calcium Flux Assay for H1 Receptor Activation

This protocol is for measuring Gq/11-mediated calcium mobilization upon H1 receptor activation by this compound.

  • Cell Preparation:

    • Seed CHO cells stably expressing the human H1 receptor (CHO-H1R) into a black, clear-bottom 96-well plate at a density of 50,000 cells per well.

    • Culture overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 20 µL of the this compound dilutions into the wells and continue to record the fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This protocol is for measuring the recruitment of β-arrestin to the H1 receptor upon agonist stimulation, which is a hallmark of receptor desensitization.

  • Cell Preparation:

    • Use a cell line engineered for β-arrestin recruitment assays, such as the Tango™ or PRESTO-Tango system, where the H1 receptor is tagged with a transcription factor and β-arrestin is fused to a protease.

    • Seed the cells in a 96-well plate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the compound dilutions to the cells and incubate for the recommended time (typically 6-24 hours).

  • Detection:

    • Add the detection reagent (e.g., a luciferase substrate) to the wells.

    • Incubate for the recommended time to allow the signal to develop.

  • Measurement:

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC50 for β-arrestin recruitment.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound H1R H1 Receptor This compound->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Response Ca2->CellularResponse leads to PKC->CellularResponse leads to

Caption: this compound-induced H1 receptor Gq signaling pathway.

Experimental_Workflow cluster_on_target On-Target Effect Verification cluster_off_target Off-Target Effect Investigation start High Concentration This compound Effect Observed antagonist Pre-treat with H1R Antagonist start->antagonist knockout Use H1R Knockout Cell Line start->knockout check_on_target Effect Blocked? antagonist->check_on_target Observe Effect knockout->check_on_target Observe Effect on_target Effect is On-Target check_on_target->on_target Yes counterscreen Counter-screen against other GPCRs check_on_target->counterscreen No binding_assay Perform Broad Panel Binding Assay check_on_target->binding_assay No check_off_target Activity at other Receptors? counterscreen->check_off_target binding_assay->check_off_target off_target Off-Target Effect Identified check_off_target->off_target Yes no_effect No Off-Target Effect (within tested panel) check_off_target->no_effect No

Caption: Workflow for investigating potential off-target effects.

Technical Support Center: Improving Histaprodifen Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Histaprodifen for in vivo experiments. Given the lipophilic nature of its 3,3-diphenylpropyl group, this compound can present solubility challenges in aqueous vehicles required for in vivo administration.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: this compound possesses a complex molecular structure with both lipophilic and hydrophilic moieties that govern its solubility. The 3,3-diphenylpropyl group imparts significant lipophilicity, which can lead to low aqueous solubility. Conversely, the imidazole and aminoethyl groups are polar and contain ionizable nitrogen atoms. This suggests that the solubility of this compound is likely pH-dependent, with higher solubility expected at a lower pH where these nitrogen atoms are protonated.

Q2: I am observing precipitation of this compound when preparing my dosing solution in a simple aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound. The primary cause is the low intrinsic aqueous solubility of the compound, which is dominated by its lipophilic diphenylpropyl group. Without solubilizing agents, the concentration required for your in vivo study likely exceeds its solubility limit in the buffer.

Q3: Are there any recommended starting solvents for preparing a stock solution of this compound?

A3: For initial stock solutions, organic solvents are often necessary. Dimethyl sulfoxide (DMSO) is a common choice for in vitro and in vivo studies due to its ability to dissolve a wide range of polar and nonpolar compounds. However, it's crucial to be aware that DMSO can have its own biological effects, so it's important to include a vehicle control group in your experiments. For some applications, ethanol can also be considered.

Troubleshooting Guide: Enhancing this compound Solubility

Researchers may encounter several hurdles when preparing this compound for in vivo administration. The following guide provides a systematic approach to overcoming these challenges.

Issue 1: this compound is poorly soluble in my desired aqueous vehicle.

Root Cause: The lipophilic nature of the 3,3-diphenylpropyl group limits its solubility in water-based solutions.

Solutions:

  • Co-Solvent Systems: The use of a water-miscible co-solvent can significantly enhance solubility. It is critical to use the lowest effective concentration of the co-solvent to minimize potential toxicity.

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • Polyethylene glycol 300 or 400 (PEG 300/400)

      • Propylene glycol (PG)

  • pH Adjustment: The presence of ionizable amino and imidazole groups in this compound's structure suggests that its aqueous solubility can be increased by lowering the pH of the vehicle. By protonating these basic nitrogens, the molecule becomes more polar and, therefore, more water-soluble.

    • Protocol:

      • Prepare a dilute acidic solution (e.g., 0.1 N HCl or a citrate buffer with a pH of 3-4).

      • Gradually add the this compound powder to the acidic solution while stirring.

      • Once dissolved, the pH can be carefully adjusted upwards with a suitable base (e.g., NaOH) if a less acidic final formulation is required. Be cautious, as increasing the pH may cause the compound to precipitate if its solubility limit is exceeded at the new pH.

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the lipophilic drug.

    • Commonly Used Surfactants:

      • Tween® 80 (Polysorbate 80)

      • Cremophor® EL

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][2][3]

    • Types of Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for systematically testing different methods to improve the solubility of this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start with this compound Powder aqueous_test Attempt to Dissolve in Aqueous Vehicle (e.g., Saline, PBS) start->aqueous_test is_soluble Is it Soluble at the Desired Concentration? aqueous_test->is_soluble success Proceed with In Vivo Study is_soluble->success Yes troubleshoot Initiate Solubility Enhancement Protocol is_soluble->troubleshoot No ph_adjust pH Adjustment (e.g., Acidic Buffer) troubleshoot->ph_adjust cosolvent Co-solvent System (e.g., DMSO, PEG400) troubleshoot->cosolvent surfactant Surfactant Addition (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin check_solubility_ph Check Solubility ph_adjust->check_solubility_ph check_solubility_co Check Solubility cosolvent->check_solubility_co check_solubility_surf Check Solubility surfactant->check_solubility_surf check_solubility_cyclo Check Solubility cyclodextrin->check_solubility_cyclo check_solubility_ph->troubleshoot Insoluble optimize Optimize Formulation & Test for Toxicity/Precipitation on Dilution check_solubility_ph->optimize Soluble check_solubility_co->troubleshoot Insoluble check_solubility_co->optimize Soluble check_solubility_surf->troubleshoot Insoluble check_solubility_surf->optimize Soluble check_solubility_cyclo->troubleshoot Insoluble check_solubility_cyclo->optimize Soluble optimize->success

A decision tree for troubleshooting this compound solubility.
Data Presentation: Example Formulation Trials

When experimenting with different solvent systems, it is crucial to systematically record your observations. The table below provides a template for documenting your formulation trials.

Formulation IDVehicle CompositionThis compound Conc. (mg/mL)Observations (e.g., Clear Solution, Precipitate)
F1Saline1Precipitate
F210% DMSO in Saline1Clear Solution
F310% PEG400 in Saline1Clear Solution
F45% Tween 80 in Water1Slight Haze
F510% HP-β-CD in Water1Clear Solution
F6Citrate Buffer (pH 4.0)1Clear Solution
Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Based Formulation

  • Weigh the required amount of this compound.

  • In a sterile container, add the co-solvent (e.g., DMSO) to the this compound powder and vortex until fully dissolved to create a concentrated stock.

  • Slowly add the aqueous vehicle (e.g., saline or PBS) to the stock solution while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation.

  • If the solution remains clear, it is ready for in vivo administration. Always include a vehicle-only control group in your study.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

  • Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in water or a suitable buffer.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.

  • After stirring, visually inspect the solution for clarity. If needed, the solution can be filtered through a 0.22 µm filter to remove any undissolved particles.

Signaling Pathway of this compound

This compound is an H1 receptor agonist. The diagram below illustrates the canonical signaling pathway activated upon its binding to the H1 receptor.

G cluster_1 This compound H1 Receptor Signaling This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

This compound activates the H1 receptor, leading to downstream signaling.

References

Technical Support Center: Minimizing Experimental Artifacts with Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Histaprodifen, a potent and selective histamine H1-receptor agonist.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential artifacts.

Issue/Observation Potential Cause Recommended Solution
High variability between replicate experiments. Receptor Desensitization/Internalization: Prolonged or repeated exposure to this compound can lead to H1 receptor desensitization and internalization, reducing the cellular response over time.[1]- Minimize the duration of agonist exposure. - Include a washout step between agonist applications to allow for receptor resensitization. - Consider using cell lines with higher receptor expression levels if sensitivity is an issue.
Cell Health and Viability: Poor cell health can lead to inconsistent responses.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Use a consistent cell passage number for all experiments. - Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health.
Lower than expected potency or efficacy. Incorrect Drug Concentration: Errors in serial dilutions or degradation of the this compound stock solution.- Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Protect the stock solution from light and store it at the recommended temperature. - Confirm the concentration of the stock solution spectrophotometrically if possible.
Suboptimal Assay Conditions: Incubation times, buffer composition, or temperature may not be optimal for H1 receptor activation.- Optimize the agonist stimulation time to capture the peak response before desensitization occurs. - Ensure the assay buffer composition (e.g., pH, ion concentrations) is appropriate for the cell type and receptor.
Unexpected or off-target effects observed. Activation of other Histamine Receptor Subtypes: Although this compound is highly selective for the H1 receptor, at very high concentrations, it may interact with other histamine receptors (H2, H3, H4).[2][3]- Use the lowest effective concentration of this compound. - Confirm the observed effect is H1-mediated by using a selective H1 receptor antagonist (e.g., mepyramine) to block the response.[2][3] - Test for effects on other histamine receptor subtypes using selective agonists and antagonists for those receptors if off-target effects are suspected.
Sympathomimetic Activity: Some this compound analogues have been shown to exhibit sympathomimetic activity at high doses.[1]- If working in vivo or with primary cardiovascular tissues, monitor for potential sympathomimetic effects (e.g., changes in heart rate) and use appropriate controls.
Inconsistent results in cAMP assays. Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can mask the effect of Gs or Gi-coupled receptor activation. While the H1 receptor primarily couples to Gq, crosstalk can occur.- Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance the signal window.
Low signal-to-noise ratio in fluorescence-based assays (e.g., calcium flux). Low Receptor Expression: The cell line used may have a low density of H1 receptors.- Use a cell line known to express high levels of the H1 receptor or a recombinant cell line overexpressing the receptor.
Dye Loading Issues: Inefficient loading of the fluorescent indicator (e.g., Fura-2, Fluo-4).- Optimize the dye loading concentration and incubation time. - Ensure the use of a non-ionic detergent like Pluronic F-127 to aid in dye solubilization and cell loading.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it activates the Gq/11 alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration, which mediates various cellular responses.[1]

Q2: How selective is this compound for the H1 receptor?

A2: this compound and its analogues are highly selective for the H1 receptor. Functional selectivity experiments have shown that they do not stimulate H2, H3, and several other neurotransmitter receptors and exhibit low to moderate affinity for these other sites.[2][3] However, to confirm that the observed effects in your experiment are H1-mediated, it is always recommended to use a selective H1 antagonist, such as mepyramine, as a negative control.[2][3]

Q3: What are the expected in vivo effects of this compound?

A3: In vivo, this compound acts as a potent H1-receptor agonist. For example, in rats, it causes a dose-dependent decrease in diastolic blood pressure. This effect can be attenuated by the H1-receptor antagonist dimetindene.[1]

Q4: Should I be concerned about receptor desensitization with this compound?

A4: Yes. Like many GPCR agonists, prolonged exposure to this compound can lead to receptor desensitization and internalization, which is a mechanism to prevent overstimulation of the cell.[1] This can result in a diminished response upon repeated or continuous application of the agonist. It is important to design experiments with appropriate washout periods or to measure responses at an early time point to minimize the impact of desensitization.

Quantitative Data

The following tables summarize the binding affinities and in vivo potencies of this compound and its analogues.

Table 1: Binding Affinity of this compound and Analogues for the H1 Receptor

CompoundKi (nM) for ³H-mepyramine displacement
Histamine-
This compound -
Methylthis compound-
Dimethylthis compound4.9
Suprathis compound4.3

Data from bovine aortic H1-receptors.

Table 2: In Vivo Potency of this compound and Analogues in Pithed Rats

CompoundpED50 (vasodepressor response)
2-(2-thiazolyl)ethanamine7.23
This compound 7.55
Methylthis compound8.43
Dimethylthis compound8.12

pED50 is the negative logarithm of the dose (mol/kg) eliciting a half-maximal response.

Experimental Protocols

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the contractile response of smooth muscle to H1 receptor agonists.

Methodology:

  • A male guinea pig is euthanized, and a segment of the terminal ileum is isolated.

  • The ileum is cleaned of mesenteric tissue and cut into segments of approximately 2-3 cm.

  • A segment is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.

  • The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with regular washes every 15 minutes.

  • A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath. Each concentration is added after the response to the previous one has reached a plateau.

  • To confirm the H1-mediated response, the experiment can be repeated after pre-incubating the tissue with a selective H1 antagonist (e.g., mepyramine) for 20-30 minutes.

Calcium Mobilization Assay

This in vitro assay measures the increase in intracellular calcium concentration following H1 receptor activation in cultured cells.

Methodology:

  • Cells expressing the H1 receptor (e.g., CHO-H1 or HEK293-H1) are seeded into a 96-well black, clear-bottom plate and cultured to confluency.

  • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • After incubation, the cells are washed with the buffer to remove excess dye.

  • The plate is placed in a fluorescence plate reader equipped with an automated injection system.

  • A baseline fluorescence reading is taken before the addition of this compound.

  • Different concentrations of this compound are added to the wells, and the fluorescence is measured kinetically for several minutes to record the calcium transient.

  • The response is typically quantified as the peak fluorescence intensity over the baseline.

Mandatory Visualizations

H1_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R Binds Gq_alpha Gαq H1R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Ca2_response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Ca2_response Increased [Ca²⁺]i

Caption: this compound-mediated H1 receptor signaling pathway.

Experimental_Workflow start Start prep_cells Prepare Cells/Tissue (e.g., CHO-H1 cells or guinea pig ileum) start->prep_cells add_this compound Add this compound (Concentration-Response) prep_cells->add_this compound control_exp Control Experiment: Pre-incubate with H1 Antagonist (e.g., Mepyramine) prep_cells->control_exp measure_response Measure Response (e.g., Calcium Flux or Contraction) add_this compound->measure_response data_analysis Data Analysis (EC50/pD2 calculation) measure_response->data_analysis conclusion Confirm H1-Mediated Effect data_analysis->conclusion add_histaprodifen_control Add this compound control_exp->add_histaprodifen_control measure_control_response Measure Attenuated Response add_histaprodifen_control->measure_control_response measure_control_response->conclusion end End conclusion->end

Caption: General experimental workflow for characterizing this compound.

References

Technical Support Center: Histaprodifen Analogues and Partial Agonism

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Histaprodifen analogues, particularly in addressing the challenges associated with partial agonism at the histamine H1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is a partial agonist in the context of this compound analogues and the H1 receptor?

A partial agonist is a compound that binds to and activates the histamine H1 receptor, but elicits a submaximal response compared to the endogenous full agonist, histamine.[1] Even when all available receptors are occupied by the partial agonist, the resulting physiological or signaling response is lower than the maximum response histamine can produce.[1] Several ring-substituted and side-chain modified analogues of this compound have been shown to act as partial agonists at the H1 receptor.[2][3]

Q2: My dose-response curve for a new this compound analogue plateaus at a much lower level than histamine. What does this indicate?

This is the classic hallmark of partial agonism. The plateau of the dose-response curve represents the maximum effect (Emax) of the compound. A lower Emax compared to a full agonist like histamine indicates that your analogue has lower intrinsic efficacy, meaning it is less efficient at activating the receptor and triggering the downstream signaling cascade once bound.[1] For example, certain this compound analogues have demonstrated Emax values ranging from 2% to 98% relative to histamine in guinea-pig ileum contraction assays.[2]

Q3: How do I differentiate a weak partial agonist from a competitive antagonist?

A weak partial agonist will produce a measurable, albeit small, agonist response on its own. In the presence of a full agonist, a partial agonist will act as a competitive antagonist, reducing the maximal response of the full agonist.[1] An experiment to differentiate them involves two stages: first, generate a dose-response curve for your compound alone to check for any agonist activity. Second, generate a dose-response curve for a full agonist (e.g., histamine) in the presence of a fixed, high concentration of your compound. A partial agonist will lower the Emax of histamine, while a pure competitive antagonist will cause a rightward shift in the EC50 of histamine without affecting its Emax.

Q4: Why am I observing different levels of partial agonism (different Emax values) for the same compound in different tissues or cell lines?

The observed efficacy of a partial agonist can be highly dependent on the experimental system. This phenomenon, often referred to as "system bias," can be due to several factors:

  • Receptor Reserve: Tissues with a high density of receptors (a large "receptor reserve") can amplify the signal from a partial agonist, making it appear more efficacious, sometimes even like a full agonist. In systems with low receptor density, the same compound will behave as a partial agonist.[1]

  • G Protein Coupling Efficiency: The specific types and concentrations of G proteins and other signaling partners in a cell can influence how effectively the receptor-ligand complex translates into a downstream signal.

  • Downstream Amplification: Differences in the amplification of signaling cascades (e.g., second messenger generation) between cell types can alter the observed maximal response.

Troubleshooting Guide

Problem: High variability in potency (EC50) and efficacy (Emax) values between experimental runs.

  • Possible Cause 1: Assay Conditions. Minor variations in assay conditions can significantly impact the activity of partial agonists.

    • Solution: Strictly standardize all assay parameters, including cell density, incubation times, temperature, and buffer composition (especially ion concentrations like Na+, which can affect GPCR coupling).[4] Ensure consistent passage numbers for cell lines, as receptor expression levels can change over time.[5]

  • Possible Cause 2: Compound Stability. The analogue may be degrading in the assay buffer or adhering to plasticware.

    • Solution: Assess the stability of your compound under experimental conditions using methods like HPLC. Consider using low-adhesion plasticware or including a carrier protein like BSA in your buffers, if compatible with the assay.

  • Possible Cause 3: Data Normalization. Improper normalization can introduce variability.

    • Solution: Always include a reference full agonist (histamine) and a vehicle control in every experiment. Normalize your data to the response of the full agonist on the same plate or in the same run to calculate relative efficacy.

Problem: My this compound analogue shows agonism in a GTPγS binding assay but appears to be an antagonist in a whole-cell cAMP or calcium mobilization assay.

  • Possible Cause: Biased Agonism. The compound may be a "biased agonist," preferentially activating one signaling pathway over another. The H1 receptor primarily signals through Gq to mobilize calcium, but can also interact with other pathways.[6][7] A GTPγS assay measures the direct activation of G proteins at the membrane level, which can be a more proximal and sensitive measure of receptor activation.[4]

    • Solution: This is a potentially significant finding. To investigate biased agonism, you must measure receptor activity through multiple, distinct downstream pathways. For the H1 receptor, this would involve comparing Gq activation (e.g., calcium flux, IP3 accumulation) with other potential pathways like β-arrestin recruitment.[8][9]

Quantitative Data on this compound Analogues

The following table summarizes functional data for a series of ring-substituted this compound analogues tested on contractile H1 receptors of the guinea-pig ileum.

CompoundSubstitutionAgonist Potency (% relative to Histamine)Intrinsic Activity (Emax % relative to Histamine)
8a Unsubstituted (this compound)99-124%High (Implied Full Agonist)
8c meta-Fluoro85-99%Partial Agonist
8f meta-Chloro78-102%Partial Agonist
Other Analogues Various4-92%2-98%
Data synthesized from literature.[2]

Key Experimental Protocols

Radioligand Competition Binding Assay (to determine Affinity, Kᵢ)

This protocol is designed to determine the binding affinity of your this compound analogue by measuring its ability to compete with a known radiolabeled H1 antagonist (e.g., [³H]-mepyramine).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., CHO-H1 or HEK293-H1) or from tissues known to express the receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In each well of a 96-well plate, combine:

    • Cell membranes (typically 20-50 µg of protein).

    • A fixed concentration of [³H]-mepyramine (near its Kᴅ value).

    • Varying concentrations of the unlabeled this compound analogue (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Controls:

    • Total Binding: Membranes + [³H]-mepyramine (no competitor).

    • Non-specific Binding (NSB): Membranes + [³H]-mepyramine + a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

  • Reaction: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor analogue.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: Gq-Mediated Calcium Mobilization

This protocol measures the functional activity (potency as EC50 and efficacy as Emax) of this compound analogues by detecting intracellular calcium release following H1 receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the H1 receptor (e.g., HEK293-H1) in black, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer like Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with the assay buffer to remove excess extracellular dye.

  • Compound Addition: Use an automated liquid handler or a multi-channel pipette to add varying concentrations of the this compound analogue or the reference agonist (histamine) to the wells.

  • Signal Detection: Immediately measure the change in fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation). The signal is typically monitored for 90-180 seconds to capture the peak response.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each concentration.

    • Plot the maximum signal against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (maximum response).

    • Calculate the relative efficacy of the analogue by normalizing its Emax to the Emax of histamine from the same experiment.

Visualizations

H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Ligand This compound Analogue Ligand->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified Gq signaling pathway for the H1 receptor.

Experimental Workflow for Characterizing Partial Agonism

Workflow cluster_primary Primary Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion Start Synthesized Analogue Binding Radioligand Binding Assay Start->Binding Functional Functional Assay (e.g., Calcium Flux) Start->Functional Ki Determine Affinity (Ki) Binding->Ki EC50_Emax Determine Potency & Efficacy (EC50, Emax) Functional->EC50_Emax Compare Compare Emax to Full Agonist (Histamine) Ki->Compare EC50_Emax->Compare Characterize Characterize as: Full Agonist (Emax ≈ 100%) or Partial Agonist (Emax < 100%) Compare->Characterize

Caption: Workflow for identifying and characterizing partial agonists.

Conceptual Model of Agonist Spectrum

Agonist_Spectrum cluster_receptor R_inactive Receptor (Inactive State) R_active Receptor (Active State) Full_Agonist Full Agonist Full_Agonist->R_active Strongly Stabilizes (High Efficacy) Partial_Agonist Partial Agonist Partial_Agonist->R_active Weakly Stabilizes (Low Efficacy) Antagonist Antagonist Antagonist->R_inactive Binds, No Effect on Equilibrium Antagonist->R_active

Caption: Model of how different ligands affect receptor equilibrium.

References

Histaprodifen Tachyphylaxis Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Histaprodifen. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control for tachyphylaxis in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced tachyphylaxis?

A1: this compound is a potent histamine H1 receptor agonist.[1][2] Tachyphylaxis, or desensitization, is a rapid and short-term decrease in the response to a drug following its repeated administration. In the context of this compound, this means that successive applications of the agonist may lead to a diminished cellular or tissue response. This phenomenon is a known characteristic of G protein-coupled receptors (GPCRs), including the H1 receptor.[3]

Q2: What are the underlying mechanisms of H1 receptor tachyphylaxis?

A2: The desensitization of the H1 receptor is a complex process involving several mechanisms:

  • Receptor Desensitization: This can occur independently of receptor internalization and may be mediated by G protein-coupled receptor kinases (GRKs).[1]

  • Receptor Internalization: Upon prolonged agonist stimulation, H1 receptors can be removed from the cell surface and relocated to the cell's interior, a process known as internalization. This reduces the number of receptors available to bind to this compound.[1][3]

  • Signaling Pathway Downregulation: Continuous stimulation can lead to downstream modifications in the signaling cascade, such as alterations in protein kinase C (PKC) activity, which can influence gene expression of the H1 receptor itself.[4]

Q3: How quickly does tachyphylaxis to histamine receptor agonists develop?

A3: The onset of tachyphylaxis can be quite rapid. For instance, with H2-receptor antagonists, tolerance is often observed after the first dose or by the second day of administration.[5][6] While the exact timing for this compound may vary depending on the experimental system, it is crucial to assume a rapid onset and design experiments accordingly.

Troubleshooting Guides

Issue: I am observing a decreasing response to repeated doses of this compound in my experiment.

This is a classic sign of tachyphylaxis. Here are some strategies to mitigate this effect:

Solution 1: Implement a Washout Period

A "drug holiday" or washout period can allow for the resensitization of the H1 receptors. While the optimal duration can be system-dependent, studies on related histamine receptor ligands suggest that the effects of tachyphylaxis can persist for at least three days after cessation of the drug.[7]

Solution 2: Optimize Dosing Intervals

Continuous exposure to this compound is more likely to induce tachyphylaxis. Spacing out the agonist applications can help maintain receptor sensitivity.

Solution 3: Use Minimal Effective Concentrations

Using the lowest effective concentration of this compound can help to minimize the extent of receptor desensitization.

Experimental Protocols

Protocol 1: Determining an Adequate Washout Period

Objective: To empirically determine the minimum washout period required to restore the full response to this compound in your experimental system.

Methodology:

  • Establish a baseline response by applying a single, fixed concentration of this compound to your cells or tissue and measure the response (e.g., calcium influx, smooth muscle contraction).

  • Induce tachyphylaxis by repeatedly applying the same concentration of this compound until the response is significantly diminished.

  • Wash the cells or tissue with a drug-free medium.

  • At varying time points (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) after the washout, re-challenge the system with the same concentration of this compound and measure the response.

  • The washout period is the minimum time required to recover the initial baseline response.

Protocol 2: Experimental Design to Minimize Tachyphylaxis

Objective: To design an experiment that minimizes the impact of tachyphylaxis when multiple applications of this compound are necessary.

Methodology:

  • Based on preliminary experiments or literature, establish the minimum time interval between this compound applications that does not induce significant desensitization. One study on mouse hypothalamic neurons found that agonist applications separated by at least 8 minutes did not induce H1 receptor desensitization.[2]

  • Structure your experiment to include these minimum intervals between doses.

  • Include control groups to quantify the extent of any remaining tachyphylaxis. For example, a control group could receive only the first and last doses to compare with the group receiving all doses.

Data Presentation

Table 1: Comparison of Strategies to Control Tachyphylaxis

StrategyPrincipleAdvantagesDisadvantages
Washout Period Allows for receptor resensitization and recycling to the cell surface.Can fully restore receptor sensitivity.Can significantly increase the duration of the experiment.
Intermittent Dosing Minimizes continuous receptor occupancy and subsequent desensitization.Can be implemented within a single experiment.May not completely prevent tachyphylaxis; requires optimization of the interval.
Minimal Effective Concentration Reduces the driving force for receptor desensitization.Simple to implement; can also reduce off-target effects.The response may be smaller and more variable.

Visualizations

Signaling Pathway of H1 Receptor Desensitization

H1R_Desensitization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound H1R_active H1 Receptor (Active) This compound->H1R_active Binds and stabilizes Gq Gq H1R_active->Gq Activates GRK GRK H1R_active->GRK H1R_inactive H1 Receptor (Inactive) PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC Activates GRK->H1R_active Arrestin β-Arrestin Internalization Receptor Internalization Arrestin->Internalization Mediates H1R_phospho Phosphorylated H1 Receptor H1R_phospho->Arrestin Binds

Caption: H1 receptor desensitization pathway initiated by this compound.

Experimental Workflow for Tachyphylaxis Control

Tachyphylaxis_Workflow Start Start: Observe Diminishing Response Decision1 Is complete response recovery needed? Start->Decision1 Washout Implement Washout Period (e.g., 24-72 hours) Decision1->Washout Yes OptimizeInterval Optimize Dosing Interval (e.g., >8 min separation) Decision1->OptimizeInterval No Reassess Re-run Experiment and Measure Response Washout->Reassess OptimizeInterval->Reassess Decision2 Is tachyphylaxis controlled? Reassess->Decision2 End End: Proceed with Experiment Decision2->End Yes FurtherOptimize Further Optimization: - Lower concentration - Combine strategies Decision2->FurtherOptimize No FurtherOptimize->Reassess

Caption: A logical workflow for troubleshooting this compound-induced tachyphylaxis.

References

Best practices for storing and handling Histaprodifen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage, handling, and use of Histaprodifen in a research setting. It also includes troubleshooting tips and answers to frequently asked questions to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective histamine H1-receptor agonist.[1][2] It is characterized by a 3,3-diphenylpropyl substituent at the 2-position of the imidazole nucleus.[2][3] Due to its high affinity and specificity for the H1-receptor, it is a valuable tool for studying H1-receptor-mediated physiological and pathophysiological effects.[2]

Q2: What are the primary research applications for this compound?

A2: this compound and its analogs are primarily used in pharmacological research to investigate the function of histamine H1-receptors.[1][2] This includes studying receptor-G protein interactions, mechanisms of G-protein activation, and the role of H1-receptors in various physiological processes, such as muscle contraction and endothelium-dependent relaxation.[2][3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate personal protective equipment (PPE) should always be worn to minimize exposure to hazards.[4] This includes, but is not limited to, a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[4][5] Ensure that you consult the Safety Data Sheet (SDS) for any specific PPE requirements.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is recommended to use a high-purity solvent. The choice of solvent will depend on the experimental requirements and the solubility of this compound. For many research chemicals, Dimethyl Sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions, which can then be diluted into aqueous buffers for experiments. Always start with a small amount to test solubility before preparing a large volume.

Q5: Can this compound be used in animal studies?

A5: Yes, studies have reported the use of this compound and its derivatives in animal models, such as guinea pigs and rats, to study its effects on various tissues, including the ileum and aorta.[2][6] All animal studies must be conducted in accordance with approved animal care and use protocols from your institution.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the safety of laboratory personnel.[7]

Recommended Storage Conditions

It is essential to store this compound according to the manufacturer's instructions. In the absence of specific guidelines, the following general best practices for storing chemical compounds should be followed.[7]

ParameterRecommended ConditionRationale
Temperature 4°C to 25°C (40°F to 77°F)To minimize degradation. Avoid freezing unless specified.[8]
Light Store in a dark place or in an amber vialTo prevent photodecomposition.
Atmosphere Store in a tightly sealed containerTo prevent oxidation and moisture absorption.
Location A dry, well-ventilated area away from incompatible materialsTo ensure safety and stability.[7]

Handling Procedures

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[10]

  • Do not eat, drink, or smoke in areas where this compound is handled.[10]

  • Ensure all containers are clearly labeled with the chemical name and any hazard information.[11]

  • A Safety Data Sheet (SDS) should be readily available for reference.[12]

Experimental Protocols & Troubleshooting

General Protocol for In Vitro Cell-Based Assay

This protocol provides a general workflow for assessing the activity of this compound on cells expressing the histamine H1-receptor.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture: Grow H1-receptor expressing cells to optimal confluency B Prepare this compound Stock Solution: Dissolve in appropriate solvent (e.g., DMSO) A->B C Prepare Working Solutions: Serially dilute stock solution in assay buffer B->C D Cell Treatment: Add working solutions to cells and incubate C->D E Signal Detection: Measure downstream signaling (e.g., calcium flux, IP1 accumulation) D->E F Data Collection: Record measurements from detector E->F G Data Analysis: Plot dose-response curve and calculate EC50 F->G

Caption: A typical experimental workflow for an in vitro cell-based assay.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Solubility in Aqueous Buffer The compound may have low water solubility.Prepare a higher concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final solvent concentration is low and does not affect the cells.
Inconsistent or No Response in Assay - Compound degradation- Incorrect concentration- Cell line issues- Check the storage conditions and age of the compound.- Verify the dilution calculations and prepare fresh solutions.- Confirm the expression and functionality of the H1-receptor in your cell line.
High Background Signal - Assay buffer components- Contamination- Test the effect of the assay buffer alone on the cells.- Ensure aseptic techniques are followed to prevent contamination.[13]
Peak Tailing or Broadening in HPLC Analysis - Column degradation- Incompatible mobile phase- Flush or replace the HPLC column.- Ensure the mobile phase is compatible with the compound and the column.[14]

Signaling Pathway

This compound acts as an agonist at the histamine H1-receptor, which is a G-protein coupled receptor (GPCR) that couples to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling events.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H This compound R H1-Receptor H->R Binds G Gq/11 R->G Activates PLC PLC G->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified H1-receptor signaling pathway.

References

Technical Support Center: Overcoming Challenges in Reproducing Histaprodifen Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reproducing experimental results with Histaprodifen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective synthetic agonist for the histamine H1 receptor (H1R). Its primary mechanism of action is to bind to and activate the H1 receptor, which is a G-protein-coupled receptor (GPCR). Upon activation, the H1 receptor primarily couples to the Gq/11 family of G-proteins, initiating a downstream signaling cascade.

Q2: What is the expected downstream signaling pathway activated by this compound?

A2: this compound's activation of the H1 receptor and subsequent coupling to Gq/11 proteins stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q3: What are some common cell lines used for studying this compound's effects?

A3: Common cell lines for studying H1 receptor agonists like this compound include Human Embryonic Kidney 293 (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and insect cell lines like Sf9 cells. These cell lines are often used for recombinant expression of the H1 receptor to isolate its specific effects from other endogenous receptors.

Q4: How should this compound be stored and prepared for experiments?

A4: While specific stability data for this compound is not extensively published, as a general practice for similar compounds, it should be stored as a solid at -20°C. For experiments, prepare fresh stock solutions in a suitable solvent like DMSO or ethanol and make further dilutions in aqueous buffer immediately before use to minimize degradation. It is advisable to perform a solubility test to determine the optimal solvent and concentration.

Troubleshooting Guides

Issue 1: Low or No Signal in H1-Receptor Binding Assays

Q: We are performing a competitive radioligand binding assay with [3H]-mepyramine and are not seeing significant displacement with this compound. What could be the issue?

A: This is a common issue in GPCR binding assays. Here are several potential causes and troubleshooting steps:

  • This compound Degradation:

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Incorrect Buffer Composition:

    • Solution: Ensure your binding buffer composition is optimal for the H1 receptor. A typical buffer might contain 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2. The presence of divalent cations can be crucial for receptor conformation and ligand binding.

  • Low Receptor Expression/Density:

    • Solution: Verify the expression of the H1 receptor in your cell membrane preparation using a positive control agonist or antagonist with known affinity. If expression is low, you may need to re-optimize your cell culture and membrane preparation protocols.

  • Issues with Radioligand:

    • Solution: Confirm the specific activity and concentration of your [3H]-mepyramine. Ensure it has not exceeded its shelf life. Perform a saturation binding experiment to determine the Kd and Bmax of the radioligand with your membrane preparation.

  • Non-Specific Binding Too High:

    • Solution: High non-specific binding can mask the specific binding signal. Try including a non-ionic detergent like 0.1% BSA in your binding buffer. Also, ensure your washing steps are efficient at removing unbound radioligand without dissociating specifically bound ligand.

Issue 2: Inconsistent Results in G-Protein Activation Assays (e.g., [35S]GTPγS)

Q: Our [35S]GTPγS binding assay results with this compound are highly variable between experiments. How can we improve reproducibility?

A: G-protein activation assays can be sensitive to several factors. Here’s how to troubleshoot variability:

  • Variable G-Protein Coupling:

    • Solution: The coupling efficiency of the H1 receptor to G-proteins can be influenced by the cellular context and membrane preparation. Ensure your membrane preparations are consistent. Some protocols benefit from the inclusion of a low concentration of GDP (e.g., 10-30 µM) to stabilize the inactive state of the G-protein prior to agonist stimulation.

  • Suboptimal Assay Conditions:

    • Solution: Optimize the concentrations of Mg2+ and GTPγS, as well as the incubation time and temperature. A time-course experiment should be performed to determine the optimal incubation period for this compound-stimulated [35S]GTPγS binding.

  • Receptor Desensitization:

    • Solution: Prolonged exposure to an agonist can lead to receptor desensitization and uncoupling from G-proteins. Keep incubation times as short as possible while allowing for signal development.

  • Pipetting Errors and Mixing:

    • Solution: Due to the viscous nature of some assay components, ensure thorough but gentle mixing of reagents. Use calibrated pipettes and consistent technique.

Quantitative Data Summary

CompoundReceptorAssay TypeSpeciesPotency (Ki in nM)EfficacyReference
This compound H1Radioligand Binding ([3H]-mepyramine)Bovine (aortic)~100-200Agonist[1]
Methylthis compoundH1Radioligand Binding ([3H]-mepyramine)Bovine (aortic)~50-100Agonist[1]
Dimethylthis compoundH1Radioligand Binding ([3H]-mepyramine)Bovine (aortic)4.9Antagonist in this system[1]
Suprathis compoundH1Radioligand Binding ([3H]-mepyramine)Bovine (aortic)4.3Agonist[1]
HistamineH1Radioligand Binding ([3H]-mepyramine)Bovine (aortic)~200-500Agonist[1]

Experimental Protocols

Protocol 1: H1-Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet (membrane fraction) in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and determine protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane suspension (e.g., 20-40 µg protein).

    • Add 50 µL of [3H]-mepyramine (e.g., 1-2 nM final concentration).

    • Add 50 µL of competing ligand (this compound or other compounds) at various concentrations. For non-specific binding, use a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform non-linear regression analysis of the competition binding data to determine the Ki of this compound.

Protocol 2: [35S]GTPγS G-Protein Activation Assay
  • Membrane Preparation: As described in Protocol 1.

  • Assay:

    • In a 96-well plate, add 20 µL of membrane suspension (e.g., 10-20 µg protein) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 30 µM GDP).

    • Add 20 µL of this compound at various concentrations.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding 10 µL of [35S]GTPγS (e.g., 0.1-0.5 nM final concentration).

    • Incubate for 30 minutes at 30°C with gentle agitation.

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash filters three times with ice-cold wash buffer.

    • Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the stimulated binding as a percentage over basal (no agonist).

    • Plot the concentration-response curve and use non-linear regression to determine the EC50 and Emax for this compound.

Visualizations

Histaprodifen_Signaling_Pathway This compound This compound H1R H1 Receptor This compound->H1R binds to Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates

Caption: this compound signaling pathway via the H1 receptor.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Reagent Check Reagent Stability and Preparation Start->Check_Reagent Check_Protocol Review Assay Protocol and Conditions Start->Check_Protocol Check_Cells Verify Cell Line and Receptor Expression Start->Check_Cells Fresh_Stock Prepare Fresh This compound Stock Check_Reagent->Fresh_Stock Optimize_Buffer Optimize Buffer (pH, ions) Check_Protocol->Optimize_Buffer Optimize_Incubation Optimize Incubation (Time, Temp) Check_Protocol->Optimize_Incubation Validate_Expression Validate Receptor Expression (e.g., Western Blot) Check_Cells->Validate_Expression Consistent Results Consistent? Fresh_Stock->Consistent Optimize_Buffer->Consistent Optimize_Incubation->Consistent Validate_Expression->Consistent Proceed Proceed with Experiment Consistent->Proceed Yes Contact_Support Consult Senior Researcher or Technical Support Consistent->Contact_Support No

Caption: A logical workflow for troubleshooting inconsistent results.

References

Validation & Comparative

Histaprodifen and Histamine: A Comparative Analysis of H1-Receptor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity and functional potency of histaprodifen and histamine at the histamine H1-receptor. The information is supported by experimental data and detailed protocols to facilitate informed research and development decisions.

This compound, a synthetic compound, and histamine, an endogenous biogenic amine, both act as agonists at the H1-receptor. Understanding their comparative potency is crucial for dissecting H1-receptor pharmacology and for the development of novel therapeutic agents. This guide summarizes their binding affinities and functional potencies, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway involved.

Quantitative Comparison of Potency

The following table summarizes the key parameters defining the binding affinity (Ki) and functional potency (EC50) of this compound and histamine at the H1-receptor. It's important to note that while this compound derivatives show high affinity, histamine demonstrates greater potency in functional G-protein activation assays.

CompoundBinding Affinity (Ki)Functional Potency (EC50)
This compound Higher affinity than histamine[1]Equipotent to histamine (in guinea-pig ileum contraction assay)[2]
Histamine Lower affinity than this compound and its analogs[1]- 6.1 ± 1.2 µM (IP3 production in uterine smooth muscle cells)[3] - 8.4 ± 3.1 µM (in Xenopus laevis oocytes expressing H1R)[4]

Note: Direct comparative Ki and EC50 values from a single study under identical conditions were not available in the public domain. The table reflects a qualitative and quantitative synthesis of available data.

A study comparing a series of this compound analogs found the following order of potency for displacement of [3H]-mepyramine binding to bovine aortic H1-receptors: suprathis compound > dimethylthis compound > methylthis compound > this compound > histamine.[1] In the same study, the order of potency for G-protein activation was determined to be suprathis compound > histamine > this compound > methylthis compound.[1]

H1-Receptor Signaling Pathway

Activation of the H1-receptor by an agonist like histamine or this compound initiates a well-defined signaling cascade. The H1-receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5][6] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1-Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Responses PKC->Response Phosphorylates Targets Agonist Agonist (Histamine or this compound) Agonist->H1R Binds

Caption: H1-Receptor Signaling Pathway

Experimental Protocols

The determination of binding affinity and functional potency relies on specific in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound and histamine for the H1-receptor.

Materials:

  • Membrane preparations from cells expressing the H1-receptor.

  • Radioligand: [3H]-mepyramine (a selective H1-receptor antagonist).

  • Unlabeled ligands: this compound and histamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a series of tubes, a fixed concentration of [3H]-mepyramine and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled ligand (this compound or histamine).

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare H1-Receptor Membrane Homogenate B Incubate Membranes with [³H]-mepyramine & Unlabeled Ligand (this compound or Histamine) A->B C Reach Binding Equilibrium B->C D Rapid Filtration (Separate Bound from Free) C->D E Wash Filters to Remove Non-specific Binding D->E F Measure Radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki Values F->G

Caption: Radioligand Binding Assay Workflow
Calcium Flux Assay (for EC50 Determination)

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and histamine in stimulating H1-receptor-mediated calcium release.

Materials:

  • Cells expressing the H1-receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium).

  • Agonists: this compound and histamine.

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye by incubating them with the dye for a specific period (e.g., 30-60 minutes) at 37°C. The dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cells.

  • Washing: The cells are washed with assay buffer to remove excess extracellular dye.

  • Agonist Addition: The plate is placed in a fluorometric reader. Increasing concentrations of the agonist (this compound or histamine) are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in intracellular calcium concentration upon agonist binding to the H1-receptor leads to a change in the fluorescence of the dye.

  • Data Analysis: The peak fluorescence intensity is plotted against the agonist concentration. A dose-response curve is generated, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated.

References

Comparing Histaprodifen and methylhistaprodifen efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Histaprodifen and Methylthis compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two histamine H1-receptor agonists, this compound and its Nα-methylated analogue, methylthis compound. The information is compiled from published experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

This compound and methylthis compound are potent and selective agonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR) involved in allergic reactions and other physiological processes. While both compounds are valuable research tools, they exhibit notable differences in their binding affinity, potency, and functional activity. This guide presents a side-by-side comparison of their efficacy, supported by experimental data and detailed methodologies.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and methylthis compound.

Table 1: H1-Receptor Binding Affinity

CompoundTest SystemRadioligandKi (nM)Reference
This compoundBovine aortic H1-receptors[3H]-mepyramineNot explicitly stated, but lower affinity than methylthis compound
Methylthis compoundBovine aortic H1-receptors[3H]-mepyramineNot explicitly stated, but higher affinity than this compound

Note: While specific Ki values for this compound and methylthis compound were not found in the cited abstracts, the order of potency for displacing [3H]-mepyramine is consistently reported as: suprathis compound > dimethylthis compound > methylthis compound > this compound > histamine.

Table 2: In Vivo Functional Potency (Vasodepressor Effect)

CompoundTest SystemParameterpED50Reference
This compoundPithed, vagotomized ratsDecrease in diastolic blood pressure7.55
Methylthis compoundPithed, vagotomized ratsDecrease in diastolic blood pressure8.43

Table 3: G-Protein Activation

CompoundTest SystemPotency OrderReference
This compoundBovine aortic H1-receptorssuprathis compound > histamine > this compound > methylthis compound
Methylthis compoundBovine aortic H1-receptorssuprathis compound > histamine > this compound > methylthis compound

Note: Interestingly, the order of potency for G-protein activation differs from that of binding affinity and in vivo functional potency, with this compound showing slightly greater potency than methylthis compound in this specific assay.

Experimental Protocols

H1-Receptor Binding Assay ([3H]-mepyramine Competition Binding)

This protocol is a representative example for determining the binding affinity of ligands to the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and methylthis compound for the H1 receptor by measuring their ability to compete with the radiolabeled antagonist [3H]-mepyramine.

Materials:

  • Membrane preparations from a source expressing H1 receptors (e.g., bovine aortic smooth muscle, HEK293 cells transfected with the H1 receptor).

  • [3H]-mepyramine (radioligand).

  • This compound and methylthis compound (test compounds).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of the unlabeled test compounds (this compound or methylthis compound).

  • Non-specific binding is determined in the presence of a high concentration of a known H1-receptor antagonist (e.g., 10 µM mianserin).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 values (concentration of test compound that inhibits 50% of specific [3H]-mepyramine binding) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Vasodepressor Assay in Pithed Rats

This protocol describes a method to assess the in vivo potency of H1-receptor agonists.

Objective: To determine the dose-dependent effect of this compound and methylthis compound on diastolic blood pressure in pithed, vagotomized rats.

Materials:

  • Male Wistar rats.

  • Anesthetics.

  • Surgical instruments for pithing and cannulation.

  • Ventilator.

  • Pressure transducer and recording system.

  • This compound and methylthis compound solutions for intravenous administration.

Procedure:

  • Rats are anesthetized, and the trachea is cannulated for artificial respiration.

  • A steel rod is inserted through the orbit and foramen magnum down to the spinal cord to destroy the central nervous system (pithing).

  • The vagus nerves are cut to eliminate reflex bradycardia.

  • The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for drug administration.

  • After stabilization of the blood pressure, cumulative dose-response curves are constructed by intravenous administration of increasing doses of this compound or methylthis compound.

  • The decrease in diastolic blood pressure is recorded for each dose.

  • The pED50 value (the negative logarithm of the dose in mol/kg that produces 50% of the maximal response) is calculated for each compound.

Mandatory Visualizations

Signaling Pathway

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, vasodilation) Ca2->CellularResponse PKC->CellularResponse Agonist This compound or Methylthis compound Agonist->H1R Binds to

Caption: Histamine H1 receptor signaling pathway.

Experimental Workflow

Efficacy_Comparison_Workflow cluster_compounds Test Compounds cluster_assays Efficacy Assays cluster_results Data Analysis and Comparison This compound This compound BindingAssay H1-Receptor Binding Assay ([³H]-mepyramine competition) This compound->BindingAssay GProteinAssay G-Protein Activation Assay ([³⁵S]GTPγS binding) This compound->GProteinAssay InVivoAssay In Vivo Vasodepressor Assay (Pithed Rat Model) This compound->InVivoAssay Methylthis compound Methylthis compound Methylthis compound->BindingAssay Methylthis compound->GProteinAssay Methylthis compound->InVivoAssay Ki Determine Ki (Binding Affinity) BindingAssay->Ki PotencyEfficacy Determine Potency/Efficacy (G-Protein Activation) GProteinAssay->PotencyEfficacy pED50 Determine pED₅₀ (In Vivo Potency) InVivoAssay->pED50 Comparison Comparative Efficacy Profile Ki->Comparison PotencyEfficacy->Comparison pED50->Comparison

Caption: Experimental workflow for comparing the efficacy of this compound and methylthis compound.

Conclusion

The experimental data consistently demonstrate that methylthis compound possesses a higher binding affinity and greater in vivo functional potency as an H1-receptor agonist compared to this compound. This is evidenced by its superior ability to displace [3H]-mepyramine from H1 receptors and its lower effective dose required to elicit a vasodepressor response in rats. However, when assessing the direct activation of G-proteins, this compound appears to be slightly more potent than methylthis compound, suggesting potential differences in their interaction with the receptor-G-protein complex.

Researchers should consider these differences when selecting an agonist for their specific experimental needs. For studies requiring high in vivo potency, methylthis compound is the superior choice. For investigations focused on the molecular mechanisms of G-protein activation, the subtle differences between the two compounds may provide valuable insights.

Selectivity Profile of Histaprodifen Against Other Histamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of histaprodifen, a potent histamine H1 receptor agonist, against other histamine receptor subtypes (H2, H3, and H4). The information is supported by available experimental data and detailed methodologies for key assays.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data for this compound's activity at the histamine H1 receptor. Data for H2, H3, and H4 receptors are not available in the reviewed literature.

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)
This compound H1Data not consistently reportedPotent Agonist
H2No data availableNo data available
H3No data availableNo data available
H4No data availableNo data available

Experimental Protocols

To determine the selectivity profile of a compound like this compound, a combination of binding and functional assays across the different receptor subtypes is required. Below are detailed representative protocols for such experiments.

Radioligand Binding Assay for Receptor Selectivity

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human histamine receptor of interest (H1, H2, H3, or H4) are cultured in appropriate media.
  • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

2. Binding Assay:

  • In a 96-well plate, the cell membranes are incubated with a specific radioligand for each receptor (e.g., [3H]-mepyramine for H1, [125I]-iodoaminopotentidine for H2, [3H]-Nα-methylhistamine for H3, and [3H]-histamine for H4) at a concentration close to its Kd.
  • A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand.
  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist for the respective receptor.
  • The mixture is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.
  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays to Determine Agonist Activity

Functional assays measure the biological response following receptor activation.

1. Calcium Mobilization Assay (for H1 Receptor):

  • HEK293 cells expressing the H1 receptor are plated in a 96-well plate.
  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
  • After a baseline fluorescence reading, various concentrations of the test compound (this compound) are added.
  • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader.
  • The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated.

2. cAMP Accumulation Assay (for H2 and H4 Receptors):

  • Cells expressing H2 or H4 receptors are incubated with different concentrations of the test compound.
  • The H2 receptor is coupled to Gs, leading to an increase in cyclic AMP (cAMP), while the H4 receptor is coupled to Gi, leading to a decrease in forskolin-stimulated cAMP levels.
  • The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
  • EC50 values are determined from the dose-response curves.

3. GTPγS Binding Assay (for H3 and H4 Receptors):

  • This assay measures the activation of G-proteins upon agonist binding.
  • Cell membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [35S]GTPγS.
  • Agonist stimulation increases the binding of [35S]GTPγS to the Gα subunit.
  • The amount of bound [35S]GTPγS is quantified by scintillation counting.
  • EC50 values are calculated from the concentration-response curves.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Membrane Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay Functional Assay cluster_data_analysis Data Analysis cell_culture HEK293 cells expressing histamine receptor (H1-H4) harvesting Cell Harvesting cell_culture->harvesting cell_plating Cell Plating cell_culture->cell_plating homogenization Homogenization & Centrifugation harvesting->homogenization membrane_prep Membrane Pellet Resuspension homogenization->membrane_prep incubation Incubation with Radioligand & this compound membrane_prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Calculation counting->ic50_calc agonist_addition Addition of this compound cell_plating->agonist_addition response_measurement Measure Response (Ca2+, cAMP, etc.) agonist_addition->response_measurement ec50_calc EC50 Calculation response_measurement->ec50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Experimental workflow for determining receptor selectivity.

H1_Signaling This compound This compound H1R H1 Receptor This compound->H1R Gq Gq/11 H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response H2_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Gs Gs H2R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., gastric acid secretion) PKA->Cellular_Response H3_H4_Signaling cluster_inhibition Histamine Histamine H3R_H4R H3 or H4 Receptor Histamine->H3R_H4R Gi Gi/o H3R_H4R->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activity cAMP->PKA Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response decreased activity leads to

A Comparative Guide to Histaprodifen H1-Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the H1-receptor binding affinity of Histaprodifen, a potent H1-receptor agonist, with a range of first and second-generation H1-receptor antagonists (antihistamines). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in pharmacology and drug development.

Introduction to H1-Receptor Ligands

Histamine H1-receptors are integral membrane proteins belonging to the G-protein coupled receptor (GPCR) superfamily.[1][2][3] They are key mediators of allergic and inflammatory responses.[1][2] Ligands that bind to these receptors can be broadly classified as agonists, which activate the receptor, and antagonists (or more accurately, inverse agonists), which block the receptor's activity.[2] this compound and its analogues are notable for their potent agonist activity, while the vast majority of clinically used antihistamines are antagonists.[4] Understanding the binding affinities of these different ligands is crucial for predicting their potency and potential therapeutic applications.

Comparative Binding Affinity Data

The binding affinity of a ligand for its receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following tables summarize the H1-receptor binding affinities for this compound and its analogues, as well as a selection of first and second-generation antihistamines.

Disclaimer: The Ki values presented below are compiled from different studies using various experimental systems (e.g., bovine vs. human receptors, different cell lines). Direct comparison of absolute values between tables should be made with caution. The primary purpose is to provide a relative sense of potency within the classes of compounds.

Table 1: H1-Receptor Binding Affinities of this compound and Analogues

CompoundKi (nM)Receptor Source
Suprathis compound4.3Bovine Aortic H1-Receptors
Dimethylthis compound4.9Bovine Aortic H1-Receptors
Methylthis compound> this compoundBovine Aortic H1-Receptors
This compound> HistamineBovine Aortic H1-Receptors

Data sourced from a study on bovine aortic H1-receptors.

Table 2: H1-Receptor Binding Affinities of Selected First-Generation Antihistamines

CompoundKi (nM)Receptor Source
MepyramineVariesVarious
DiphenhydramineVariesVarious
Chlorpheniramine2Human H1-Receptors (CHO cells)
Hydroxyzine10Human H1-Receptors (CHO cells)
Ketotifen9.34Guinea-pig Cerebellum

Data compiled from multiple sources utilizing different experimental systems.

Table 3: H1-Receptor Binding Affinities of Selected Second-Generation Antihistamines

CompoundKi (nM)Receptor Source
Desloratadine0.87Human H1-Receptors (CHO cells)
Bilastine7.37Guinea-pig Cerebellum
Cetirizine6.85Guinea-pig Cerebellum
Fexofenadine6.62Guinea-pig Cerebellum
Loratadine138Human H1-Receptors (CHO cells)
Terfenadine40Human H1-Receptors (CHO cells)

Data compiled from multiple sources utilizing different experimental systems.[5]

Experimental Protocols

The determination of H1-receptor binding affinity is most commonly achieved through radioligand binding assays.

Protocol: H1-Receptor Radioligand Competition Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound for the H1-receptor using [3H]mepyramine, a radiolabeled H1-receptor antagonist.

1. Membrane Preparation:

  • Culture cells expressing the H1-receptor (e.g., human recombinant H1-receptors in CHO or HEK293 cells).
  • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend it to a desired protein concentration.

2. Binding Assay:

  • In a series of tubes, combine the prepared cell membranes, a fixed concentration of [3H]mepyramine, and varying concentrations of the unlabeled test compound (e.g., this compound or an antihistamine).
  • Include control tubes for total binding (membranes + [3H]mepyramine) and non-specific binding (membranes + [3H]mepyramine + a high concentration of a known H1-receptor antagonist).
  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
  • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • Place the filters in scintillation vials with scintillation fluid.
  • Measure the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [3H]mepyramine binding) from the resulting sigmoidal curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

H1-Receptor Signaling Pathway

The histamine H1-receptor is a G-protein coupled receptor that primarily signals through the Gq/11 family of G-proteins.[3] Upon activation by an agonist like histamine or this compound, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein.[6] The activated Gαq subunit then stimulates phospholipase C (PLC).[7][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[7][8]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Histamine Histamine / This compound Histamine->H1R Activates

Caption: H1-Receptor Gq/11 Signaling Pathway.

Experimental Workflow for H1-Receptor Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the H1-receptor binding affinity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep 1. H1-Receptor Membrane Preparation Incubation 3. Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Compound_Prep 2. Test Compound & Radioligand Preparation Compound_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Quantification 5. Scintillation Counting of Bound Radioactivity Filtration->Quantification Data_Analysis 6. IC50 Determination & Ki Calculation Quantification->Data_Analysis Ligand_Classification cluster_functional Ligands H1-Receptor Ligands Agonists Agonists (Activate Receptor) Ligands->Agonists Antagonists Antagonists / Inverse Agonists (Block Receptor Activity) Ligands->Antagonists This compound This compound Agonists->this compound Antihistamines Antihistamines (e.g., Cetirizine, Loratadine) Antagonists->Antihistamines

References

Benchmarking Histaprodifen: A Comparative Analysis Against Standard Histamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Histaprodifen's performance against standard reference compounds for the four histamine receptor subtypes (H1, H2, H3, and H4). The following sections detail the binding affinities and functional potencies of these compounds, supported by comprehensive experimental protocols and signaling pathway visualizations.

Comparative Analysis of Receptor Binding Affinities and Functional Potencies

This compound is a potent and selective agonist for the histamine H1 receptor. To contextualize its performance, this section presents a comparative summary of its binding affinity (Ki) and functional potency (EC50) alongside well-established standard reference compounds for each of the four histamine receptor subtypes.

Histamine H1 Receptor

The H1 receptor is a Gq-coupled receptor primarily involved in allergic responses, leading to smooth muscle contraction and increased vascular permeability.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at the Histamine H1 Receptor

CompoundTypeKi (nM)EC50 (nM)
This compound AgonistData not availableData not available
HistamineAgonist100 - 1000100 - 1000
Mepyramine (Pyrilamine)Antagonist0.8 - 2.0[1]-
TriprolidineAntagonist1.0 - 5.0-

Note: While one study indicates this compound has a high affinity for the H1 receptor, specific Ki values were not provided.[2] Further research is needed to quantify its precise binding and functional characteristics at this receptor subtype.

Histamine H2 Receptor

The H2 receptor is a Gs-coupled receptor that stimulates gastric acid secretion.

Table 2: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at the Histamine H2 Receptor

CompoundTypeKi (nM)EC50 (nM)
This compound AgonistData not availableData not available
HistamineAgonist5000[3]300 - 1000
AmthamineAgonist20 - 5020 - 80
CimetidineAntagonist70 - 490[3]-
RanitidineAntagonist187[1]-

Note: There is currently no publicly available data on the binding affinity or functional potency of this compound at the histamine H2 receptor.

Histamine H3 Receptor

The H3 receptor is a Gi/o-coupled autoreceptor that regulates the release of histamine and other neurotransmitters.

Table 3: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at the Histamine H3 Receptor

CompoundTypeKi (nM)EC50 (nM)
This compound AgonistData not availableData not available
HistamineAgonist10 - 301 - 10
(R)-α-MethylhistamineAgonist1.0 - 5.00.5 - 2.0
ThioperamideAntagonist / Inverse Agonist1.1[1]-
PitolisantAntagonist / Inverse Agonist0.1 - 1.0-

Note: There is currently no publicly available data on the binding affinity or functional potency of this compound at the histamine H3 receptor.

Histamine H4 Receptor

The H4 receptor is a Gi/o-coupled receptor primarily expressed on immune cells and is involved in inflammatory responses.

Table 4: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at the Histamine H4 Receptor

CompoundTypeKi (nM)EC50 (nM)
This compound AgonistData not availableData not available
HistamineAgonist5 - 1510 - 50
4-MethylhistamineAgonist7.0[4]10 - 30
ThioperamideAntagonist27[1]-
JNJ 7777120Antagonist5 - 15-

Note: There is currently no publicly available data on the binding affinity or functional potency of this compound at the histamine H4 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes the determination of binding affinity (Ki) of test compounds for the histamine H1 receptor using [3H]-mepyramine as the radioligand.

Materials:

  • HEK293T cells transiently expressing the human histamine H1 receptor.

  • Binding Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

  • Radioligand: [3H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • Non-specific determinant: Mianserin (10 µM final concentration).

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize the cell pellet expressing the H1 receptor in ice-cold binding buffer using a sonicator. Determine the protein concentration of the membrane homogenate using a BCA protein assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane homogenate and [3H]-mepyramine.

    • Non-specific Binding: Membrane homogenate, [3H]-mepyramine, and mianserin.

    • Competition Binding: Membrane homogenate, [3H]-mepyramine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 4 hours.[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound from the competition binding curves and then calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Histamine H2 Receptor

This cell-based assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP) via the H2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4.

  • Stimulating Agent: Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Plate the H2 receptor-expressing cells in a 96-well plate and incubate overnight.

  • Compound Addition:

    • Agonist testing: Add varying concentrations of the test compound to the cells.

    • Antagonist testing: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of histamine.

  • Stimulation: For antagonist testing, add a submaximal concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 10 minutes.[6]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Agonists: Generate a concentration-response curve and determine the EC50 value.

    • Antagonists: Determine the IC50 value and calculate the pA2 value to quantify antagonist potency.

[35S]GTPγS Binding Assay for Histamine H3 and H4 Receptors

This functional assay measures the activation of Gi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Materials:

  • Membranes from cells expressing the human histamine H3 or H4 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Non-specific determinant: Unlabeled GTPγS (10 µM final concentration).

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Basal Binding: Membranes and [35S]GTPγS.

    • Agonist-stimulated Binding: Membranes, [35S]GTPγS, and varying concentrations of the agonist.

    • Non-specific Binding: Membranes, [35S]GTPγS, and unlabeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding. Determine the EC50 and Emax values from the concentration-response curve.

Mast Cell Chemotaxis Assay for Histamine H4 Receptor

This assay assesses the ability of a compound to induce the migration of mast cells, a key function mediated by the H4 receptor.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane).

  • Chemoattractant: Histamine or other H4 agonists.

  • Cell staining and counting equipment.

Procedure:

  • Cell Preparation: Resuspend mast cells in chemotaxis buffer.

  • Assay Setup:

    • Place varying concentrations of the test compound or control in the lower wells of the chemotaxis chamber.

    • Place the membrane over the lower wells.

    • Add the mast cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 2-4 hours.

  • Cell Staining and Counting:

    • Remove the membrane and wipe off the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound to determine the EC50 for chemotaxis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling cascades initiated by each histamine receptor subtype and the workflows of the key experimental assays.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor (Gq-coupled) cluster_H2 H2 Receptor (Gs-coupled) cluster_H3_H4 H3/H4 Receptors (Gi/o-coupled) H1 Histamine/Histaprodifen H1R H1R H1->H1R Gq Gαq H1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response_H1 Smooth Muscle Contraction, Increased Vascular Permeability Ca->Response_H1 PKC->Response_H1 H2 Histamine H2R H2R H2->H2R Gs Gαs H2R->Gs AC Adenylate Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA PKA Activation cAMP->PKA Response_H2 Gastric Acid Secretion PKA->Response_H2 H3_H4 Histamine H3R_H4R H3R / H4R H3_H4->H3R_H4R Gi Gαi/o H3R_H4R->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit Response_H3_H4 ↓ Neurotransmitter Release (H3) Chemotaxis (H4) cAMP_inhibit->Response_H3_H4

Caption: Signaling pathways of histamine receptor subtypes.

Experimental_Workflows cluster_Binding Radioligand Binding Assay cluster_Functional Functional Assays B_Start Prepare Receptor Membranes B_Incubate Incubate with Radioligand & Compound B_Start->B_Incubate B_Filter Filter and Wash B_Incubate->B_Filter B_Count Scintillation Counting B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start Culture Receptor- Expressing Cells F_Compound Add Test Compound F_Start->F_Compound F_Stimulate Stimulate/Inhibit (as required) F_Compound->F_Stimulate F_Measure Measure Second Messenger/Response F_Stimulate->F_Measure F_Analyze Calculate EC50/pA2 F_Measure->F_Analyze

Caption: General workflows for binding and functional assays.

References

Histaprodifen: A Comparative Guide to a Potent H1-Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Histaprodifen, a potent and selective histamine H1-receptor agonist, with other relevant compounds. Experimental data is presented to offer an objective assessment of its performance, alongside detailed methodologies for key experiments.

Introduction to this compound

This compound and its analogues represent a class of highly active and selective agonists for the histamine H1-receptor.[1] These compounds are valuable tools in the study of H1-receptor mediated physiological and pathophysiological effects.[1] Unlike the endogenous agonist histamine, which also acts on other histamine receptor subtypes (H2, H3, H4), this compound's selectivity for the H1-receptor allows for more targeted investigations.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the histamine H1-receptor, a member of the G protein-coupled receptor (GPCR) family.[3] This activation initiates a specific intracellular signaling cascade. The H1-receptor is coupled to Gq/11 proteins.[3] Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[4] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[4] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory factors.[3][4][5]

Histaprodifen_Signaling_Pathway This compound This compound H1R Histamine H1-Receptor (GPCR) This compound->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Responses (e.g., smooth muscle contraction, inflammation) PKC->Response Leads to

Caption: this compound-induced H1-receptor signaling pathway.

Comparative In Vivo Activity

Studies in pithed and anaesthetized rats have been instrumental in characterizing the in vivo effects of this compound and its analogues. A common experimental endpoint is the measurement of changes in diastolic blood pressure, as H1-receptor activation leads to vasodilation and a subsequent decrease in blood pressure.[6][7]

The following table summarizes the potency of this compound and related compounds in decreasing diastolic blood pressure in pithed rats. Potency is expressed as pED50, the negative logarithm of the dose (in mol/kg) that elicits a half-maximal response. A higher pED50 value indicates greater potency.

CompoundpED50Reference Compound
This compound 7.552-(2-thiazolyl)ethanamine
Methylthis compound8.432-(2-thiazolyl)ethanamine
Dimethylthis compound8.122-(2-thiazolyl)ethanamine
2-(2-thiazolyl)ethanamine7.23-
3-fluoro-methylthis compound (1)8.23Methylthis compound
Nα-imidazolylethylthis compound (2)8.26Methylthis compound
bis-histaprodifen (3)7.84Methylthis compound
Nα-methyl-bis-histaprodifen (4)~6.5Methylthis compound
Methylthis compound (ref)8.31-

Data sourced from multiple studies.[6][7]

Comparative In Vitro Activity

In vitro experiments, such as those using isolated guinea-pig ileum, provide a controlled environment to assess the direct effects of agonists on smooth muscle contraction. The following table presents the affinity (Ki) of this compound and its analogues for the H1-receptor, as well as their potency in functional assays.

CompoundKi (nM) (³H-mepyramine displacement)Agonist Potency (vs. Histamine)Efficacy
This compound > HistamineFull agonist in guinea-pig ileum[1]100% (ileum)
Methylthis compound< this compound3-5 times more potent than histamine[1]Partial agonist
Dimethylthis compound4.92-3 times more potent than histamine[1]Partial agonist (guinea-pig), Antagonist (bovine aorta)[8]
Suprathis compound4.3Most potent in the series[8]Partial agonist
Histamine-ReferenceFull agonist

Data compiled from various in vitro studies.[1][8]

Experimental Protocols

In Vivo Vasodepressor Response in Pithed Rats

This protocol is designed to assess the in vivo potency of H1-receptor agonists by measuring their effect on blood pressure.

  • Animal Preparation: Male Wistar rats are anaesthetized. The trachea is cannulated for artificial respiration. A pithed preparation is created by inserting a steel rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system, thus eliminating central cardiovascular regulation.

  • Catheterization: The jugular vein is cannulated for intravenous drug administration. The carotid artery is cannulated for continuous measurement of blood pressure.

  • Experimental Setup: The animal is placed on a heated operating table to maintain body temperature. Blood pressure is recorded using a pressure transducer connected to a data acquisition system.

  • Drug Administration: A continuous intravenous infusion of vasopressin is administered to induce a stable, elevated diastolic blood pressure. The test compounds (e.g., this compound, reference agonists) are administered intravenously in increasing cumulative doses.

  • Data Analysis: Dose-response curves are constructed by plotting the decrease in diastolic blood pressure against the log dose of the agonist. The pED50 value is calculated from these curves.

  • Selectivity Confirmation: To confirm that the observed vasodepressor effect is mediated by H1-receptors, the experiment is repeated after administration of a selective H1-receptor antagonist, such as dimetindene. A rightward shift in the dose-response curve indicates competitive antagonism at the H1-receptor.[6][7]

Experimental_Workflow_In_Vivo A Animal Preparation (Anaesthesia, Pithing) B Cannulation (Jugular Vein, Carotid Artery) A->B C Vasopressin Infusion (Elevate Blood Pressure) B->C D Agonist Administration (Cumulative Dosing) C->D G Antagonist Administration (e.g., Dimetindene) C->G E Blood Pressure Measurement D->E F Data Analysis (Dose-Response Curve, pED50) E->F I Confirm H1-Mediated Effect F->I H Repeat Agonist Dosing G->H H->E

Caption: Workflow for in vivo vasodepressor response assay.

In Vitro Guinea-Pig Ileum Contraction Assay

This protocol assesses the contractile response of smooth muscle to H1-receptor agonists.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • Experimental Setup: The tissue is connected to an isometric force transducer to record contractile responses.

  • Drug Administration: After an equilibration period, cumulative concentrations of the agonist (e.g., this compound, histamine) are added to the organ bath.

  • Data Analysis: The magnitude of the contraction is measured for each concentration, and a concentration-response curve is generated. The pEC50 (negative logarithm of the molar concentration that produces 50% of the maximum response) and the maximum effect (Emax) are determined.

  • Selectivity Confirmation: The selectivity of the agonist is confirmed by repeating the concentration-response curve in the presence of a selective H1-receptor antagonist, such as mepyramine.[1][2]

Conclusion

This compound and its analogues are potent and selective H1-receptor agonists that have proven to be invaluable pharmacological tools. The provided data and protocols offer a framework for the comparative evaluation of these compounds. Their high potency and selectivity make them superior to histamine for specifically investigating H1-receptor mediated pathways. The choice between this compound and its various analogues will depend on the specific requirements of the study, such as the desired potency and whether a full or partial agonist is needed.

References

Assessing the Reproducibility of Histaprodifen's In Vivo Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the reproducibility and comparative efficacy of pharmacological tools is paramount. This guide provides an objective assessment of the in vivo effects of Histaprodifen, a potent histamine H1-receptor agonist, and compares its performance with key alternatives. The information presented is supported by experimental data to aid in the selection of appropriate compounds for preclinical research.

Comparative Efficacy of this compound and Alternatives

This compound and its analogues are recognized for their potent agonistic activity at the histamine H1-receptor, leading to distinct cardiovascular effects. The primary in vivo effect observed is a dose-dependent decrease in diastolic blood pressure. This vasodepressor response is a critical parameter for assessing the potency and reproducibility of these compounds.

To facilitate a clear comparison, the following table summarizes the in vivo potency of this compound and its analogues, methylthis compound and dimethylthis compound, along with a reference H1-receptor agonist, 2-(2-thiazolyl)ethanamine. The data is derived from studies in pithed, vagotomized rats, a standard model for cardiovascular research. Potency is expressed as pED50, the negative logarithm of the dose (in mol/kg) that elicits a half-maximal response. A higher pED50 value indicates greater potency.

CompoundIn Vivo EffectPotency (pED50) in Pithed RatMaximum Decrease in Diastolic Blood PressureReference
This compound Decrease in diastolic blood pressure7.55~45 mmHg[1]
Methylthis compound Decrease in diastolic blood pressure8.43~45 mmHg[1]
Dimethylthis compound Decrease in diastolic blood pressure8.12~45 mmHg[1]
2-(2-thiazolyl)ethanamine Decrease in diastolic blood pressure7.23~45 mmHg[1]

As the data indicates, both methylthis compound and dimethylthis compound are more potent H1-receptor agonists in vivo than the parent compound, this compound.[1] The similar maximum effect on blood pressure across these compounds suggests they are full agonists at the H1-receptor in this experimental model.

Experimental Protocols

The reproducibility of in vivo effects is intrinsically linked to the experimental methodology. The following protocol outlines the key steps for assessing the cardiovascular effects of this compound and its alternatives in a rat model, based on established methodologies.

Animal Model:

  • Male Wistar rats (250-300g) are commonly used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

Surgical Preparation (Pithed Rat Model):

  • Anesthesia is induced with a suitable agent (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

  • The trachea is cannulated to ensure a clear airway and for artificial ventilation.

  • A steel rod is inserted through the orbit and foramen magnum down to the spinal cord to destroy the central nervous system (pithing), thereby eliminating reflex autonomic control of the cardiovascular system.

  • The left carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.

  • The right jugular vein is cannulated for intravenous administration of test compounds.

  • Body temperature is maintained at 37°C using a heating pad.

Drug Administration and Data Collection:

  • After a stabilization period, baseline diastolic blood pressure and heart rate are recorded.

  • Test compounds (this compound or alternatives) are administered intravenously in increasing cumulative doses.

  • Blood pressure and heart rate are continuously monitored and recorded using a data acquisition system.

  • Dose-response curves are constructed to determine the pED50 for the decrease in diastolic blood pressure.

Pharmacological Characterization:

  • To confirm that the observed effects are mediated by the H1-receptor, a selective H1-receptor antagonist (e.g., dimetindene, 1 µmol/kg, i.v.) is administered prior to the agonist. A rightward shift in the dose-response curve of the agonist indicates competitive antagonism at the H1-receptor.

  • To exclude the involvement of other receptors, selective antagonists for H2, H3, α1, α2, and β-adrenoceptors can be co-administered.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams are provided in the DOT language.

Histaprodifen_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ release ER->Ca2 eNOS eNOS activation Ca2->eNOS NO Nitric Oxide (NO) production eNOS->NO Vasodilation Vasodilation (↓ Blood Pressure) NO->Vasodilation

This compound Signaling Pathway in Vasodilation.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Selection Select Wistar Rat Anesthesia Anesthetize Animal_Selection->Anesthesia Pithing Pith and Ventilate Anesthesia->Pithing Cannulation Cannulate Carotid Artery and Jugular Vein Pithing->Cannulation Stabilization Stabilize Animal Cannulation->Stabilization Baseline Record Baseline Blood Pressure Stabilization->Baseline Drug_Admin Administer this compound (or alternative) i.v. Baseline->Drug_Admin Data_Recording Continuously Record Blood Pressure Drug_Admin->Data_Recording Dose_Response Construct Dose-Response Curve Data_Recording->Dose_Response pED50 Calculate pED50 Dose_Response->pED50 Comparison Compare Potencies pED50->Comparison

In Vivo Blood Pressure Assessment Workflow.

References

Safety Operating Guide

Navigating the Safe Disposal of Histaprodifen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Histaprodifen, a potent and selective histamine H1-receptor agonist. While specific institutional protocols may vary, the following information offers a comprehensive framework for responsible waste management.

Understanding this compound: Key Data

This compound, with the chemical formula C₂₀H₂₃N₃, is known scientifically as 2-[2-(3,3-diphenylpropyl)-1H-imidazol-4-yl]ethanamine[1]. A summary of its key identifiers and properties is provided in the table below to aid in its proper classification for disposal.

PropertyValueReference
IUPAC Name 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine[1]
Molecular Formula C₂₀H₂₃N₃[1]
Molecular Weight 305.4 g/mol [1]
Known Synonyms CHEMBL275507[1]

Experimental Protocols for Disposal

The following protocols outline the necessary steps for the proper disposal of this compound. These are general guidelines and must be adapted to comply with local, state, and federal regulations, as well as specific institutional policies.

Step 1: Waste Identification and Classification

Before disposal, it is crucial to classify the waste stream containing this compound. The classification will depend on its concentration, the solvents used, and any other contaminants present.

  • Unused or Expired Pure this compound: This should be treated as a chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered contaminated waste.

  • Solutions of this compound: The disposal method for solutions will depend on the solvent and the concentration of this compound.

Step 2: Segregation and Labeling

Properly segregate this compound waste from other laboratory waste streams.

  • Solid Waste: Collect in a designated, leak-proof container lined with a chemically resistant bag.

  • Liquid Waste: Collect in a compatible, sealed, and shatter-proof container. Avoid mixing with incompatible waste materials.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and any other components in the waste mixture. Attach a hazardous waste tag as required by your institution.

Step 3: Storage

Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent spills.

Step 4: Disposal

The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and arrange for the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

HistaprodifenDisposal cluster_start cluster_classification Step 1: Classify Waste cluster_segregation Step 2: Segregate & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Start: This compound Waste classify Identify Waste Type start->classify solid Solid Waste (e.g., contaminated labware) classify->solid Solid liquid Liquid Waste (e.g., solutions) classify->liquid Liquid label_solid Label Container: 'this compound Waste (Solid)' solid->label_solid label_liquid Label Container: 'this compound Waste (Liquid)' + Solvents liquid->label_liquid storage Store in Designated Secondary Containment Area label_solid->storage label_liquid->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs pickup Arrange for Professional Disposal ehs->pickup end End: Properly Disposed pickup->end

This compound Disposal Workflow

Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Navigating the Safe Handling of Histaprodifen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Histaprodifen necessitates treating it as a highly potent and biologically active compound. All handling, storage, and disposal procedures should be conducted with the utmost caution, adhering to the principles of handling highly potent active pharmaceutical ingredients (HPAPIs). This guide provides essential safety and logistical information to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to its nature as a potent histamine H1-receptor agonist, comprehensive personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles or a Face ShieldMust be worn at all times in the laboratory where this compound is handled. A face shield is recommended when there is a risk of splashes or aerosols.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is a best practice to minimize the risk of exposure due to tears or contamination.
Body Protection Dedicated Laboratory Coat or GownA long-sleeved, disposable or dedicated reusable lab coat that fastens securely is required. It should not be worn outside of the designated area.
Respiratory Protection Respirator with appropriate cartridgesA NIOSH-approved respirator should be used, especially when handling the powder form or when there is a potential for aerosol generation. The type of cartridge should be selected based on a formal risk assessment.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure and ensuring the integrity of the compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should have adequate ventilation to ensure any potential airborne contaminants are effectively removed.

Procedural Guidance
  • Restricted Access: Designate a specific area for handling this compound. Access to this area should be limited to authorized and trained personnel.

  • Weighing: Use a balance inside a fume hood or a containment glove box. Use a dedicated set of weighing tools or ensure thorough decontamination after use.

  • Solution Preparation: Prepare solutions in the fume hood. Add the solvent to the solid this compound slowly to avoid splashing.

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored in a locked cabinet to restrict access.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol) three times. Collect the rinsate as hazardous waste. Disposable labware should be placed in a designated hazardous waste container.
Contaminated PPE Used gloves, disposable lab coats, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste.
Spill Cleanup Materials All materials used to clean up a spill of this compound should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols

While specific experimental protocols involving this compound will vary, the following general principles should be applied to any procedure:

  • Dry Run: Before handling the actual compound, perform a "dry run" of the experiment to identify potential hazards and refine the procedure.

  • Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.

  • Decontamination: At the end of each procedure, thoroughly decontaminate all surfaces and equipment.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Proceed Weigh this compound Weigh this compound Prepare Fume Hood->Weigh this compound Proceed Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Proceed Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Proceed Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Proceed Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Proceed Doff PPE Doff PPE Dispose of Waste->Doff PPE Proceed This compound Spill Response cluster_small_spill Small Spill cluster_large_spill Large Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Assess Spill Size Assess Spill Size Alert Supervisor->Assess Spill Size Use Spill Kit Use Spill Kit Assess Spill Size->Use Spill Kit Small & Contained Contact EHS Contact EHS Assess Spill Size->Contact EHS Large or Uncontained Clean Area Clean Area Use Spill Kit->Clean Area Dispose of Waste Dispose of Waste Clean Area->Dispose of Waste Secure Area Secure Area Contact EHS->Secure Area

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。